Product packaging for Dipsanoside B(Cat. No.:CAS No. 889678-64-2)

Dipsanoside B

Cat. No.: B2618318
CAS No.: 889678-64-2
M. Wt: 1475.4 g/mol
InChI Key: JGFCDHIJCNLFPY-TYGHAODNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

tetrairidoid glucoside from Dipsacus asper;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H90O37 B2618318 Dipsanoside B CAS No. 889678-64-2

Properties

IUPAC Name

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9+/t22-,23-,25+,26+,27-,28+,29+,34-,35-,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFCDHIJCNLFPY-TYGHAODNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(\C=O)/[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@H]6C[C@H]7[C@@H]([C@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H90O37
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317561
Record name Dipsanoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889678-64-2
Record name Dipsanoside B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889678-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipsanoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dipsanoside B: A Comprehensive Technical Overview of its Chemical Structure and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside B is a triterpenoid saponin that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the saponin class of compounds, it is characterized by a complex chemical structure and is found in plants of the Dipsacus genus. This technical guide provides a detailed examination of the chemical structure of this compound, along with an overview of its biological activities and the signaling pathways it is proposed to modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical identity is well-established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular Formula C₅₃H₈₆O₂₂
Molecular Weight 1075.2 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
CAS Number 33289-85-9

The structure of this compound consists of a hederagenin aglycone, which is a pentacyclic triterpene. This core is glycosidically linked to a branched sugar chain at the C-3 position and an ester-linked sugar chain at the C-28 position. The intricate arrangement of these sugar moieties is crucial for its biological activity.

Biological Activities and Signaling Pathways

While research specifically focused on this compound is still emerging, studies on saponins from the Dipsacus genus suggest a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The proposed mechanisms of action for these activities often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Saponins from Dipsacus species have demonstrated anti-inflammatory properties. The primary signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IKK_Complex->IkB NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates Dipsanoside_B This compound Dipsanoside_B->IKK_Complex inhibits DNA DNA NF_kB_active->DNA binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Cytotoxic Activity and Apoptosis

Certain saponins have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. This process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins, notably the Bcl-2 family, and executed by a cascade of enzymes called caspases. It is plausible that this compound could induce apoptosis by modulating the ratio of Bcl-2 family proteins and activating the caspase cascade.

Apoptosis_Signaling_Pathway cluster_Mitochondria Mitochondrial Pathway Dipsanoside_B This compound Bcl_2 Bcl-2 (Anti-apoptotic) Dipsanoside_B->Bcl_2 downregulates Bax Bax (Pro-apoptotic) Dipsanoside_B->Bax upregulates Cytochrome_c Cytochrome c release Bcl_2->Cytochrome_c Bax->Cytochrome_c Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: Hypothesized induction of apoptosis by this compound via the mitochondrial pathway.
Antioxidant Activity

The antioxidant potential of natural compounds is often evaluated by their ability to scavenge free radicals. While specific quantitative data for this compound is not extensively available, related compounds have shown antioxidant effects.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro assays used to evaluate its biological activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL in methanol) to 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution should be included. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value can be determined from a plot of scavenging activity against the concentration of the compound.

Conclusion

This compound presents a complex and intriguing chemical structure with potential for significant biological activity. While current research provides a foundation for understanding its anti-inflammatory, cytotoxic, and antioxidant properties, further in-depth studies are required to fully elucidate its mechanisms of action and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide are intended to support and stimulate future investigations into this promising natural product. The continued exploration of this compound and related saponins may lead to the development of novel therapeutic agents for a variety of diseases.

References

Dipsanoside B: A Technical Guide on its Natural Occurrence, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside B is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence

This compound is predominantly isolated from the roots of Dipsacus asper, a perennial herb widely distributed in Asia and used in traditional medicine. It is considered a characteristic compound of D. asper roots.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

Data PointValueCell Line/Assay Conditions
IC₅₀ (Nitric Oxide Inhibition) 21.3 µMLipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells

Experimental Protocols

Isolation of this compound from Dipsacus asper

The following protocol is a composite methodology based on published literature for the isolation of this compound.

1. Extraction:

  • Dried and powdered roots of Dipsacus asper are extracted with methanol (MeOH) at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude methanol extract.

  • The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

2. Column Chromatography:

  • The n-butanol soluble fraction, which is enriched with iridoid glycosides, is subjected to column chromatography over a suitable stationary phase, such as Diaion HP-20 resin or silica gel.

  • A gradient elution is performed using a mobile phase system of water and methanol (H₂O-MeOH), starting with a high concentration of water and gradually increasing the proportion of methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • Fractions enriched with this compound are further purified by preparative HPLC.

  • A common method involves a reversed-phase C18 column.

  • A typical mobile phase is a gradient of water (H₂O) and acetonitrile (CH₃CN). For the specific purification of this compound (often found in a fraction labeled "fraction 5-3" in published studies), an isocratic mobile phase of H₂O-CH₃CN (73:27) has been used.

  • The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • The solvent is then removed under reduced pressure to yield purified this compound.

4. Structural Elucidation:

  • The structure of the isolated this compound is confirmed using spectroscopic methods, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS).

Nitric Oxide (NO) Inhibition Assay

1. Cell Culture:

  • RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production of nitric oxide.

  • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without this compound treatment.

  • The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

This compound has been shown to inhibit the production of nitric oxide (NO) in LPS-activated macrophages.[1] This anti-inflammatory effect is likely mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound's mechanism are limited, the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is a hallmark of anti-inflammatory compounds that act on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Putative Anti-Inflammatory Signaling Pathway of this compound

The following diagram illustrates the putative signaling pathway through which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK pathways, leading to the downregulation of iNOS and COX-2 expression.

DipsanosideB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TLR4->IKK DipsanosideB This compound p38 p38 MAPK DipsanosideB->p38 DipsanosideB->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 MKK3_6->p38 AP1 AP-1 p38->AP1 IκBα IκBα IKK->IκBα NFkB NF-κB (p65/p50) IκBα->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA AP1->DNA iNOS_COX2 iNOS & COX-2 Gene Transcription DNA->iNOS_COX2 Experimental_Workflow Source Dipsacus asper Roots Extraction Methanol Extraction Source->Extraction Partition Solvent Partitioning (n-butanol fraction) Extraction->Partition ColumnChrom Column Chromatography Partition->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound StructureID Structural Elucidation (NMR, MS) PureCompound->StructureID Bioassay Bioactivity Screening (e.g., NO Inhibition Assay) PureCompound->Bioassay DataAnalysis Data Analysis (IC50 Determination) Bioassay->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) DataAnalysis->Mechanism

References

The Biosynthesis of Dipsanoside B in Dipsacus asper: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Dipsanoside B, a significant triterpenoid saponin found in the medicinal plant Dipsacus asper. This document details the enzymatic steps, regulatory mechanisms, and experimental methodologies relevant to the study of this complex natural product.

Introduction to this compound

This compound is a hederagenin-type triterpenoid saponin isolated from the roots of Dipsacus asper[1]. Triterpenoid saponins from D. asper are the primary constituents responsible for its pharmacological activities, which have been utilized in traditional medicine for treating conditions like inflammation and bone fractures[2][3]. This compound, as a member of this class of compounds, is of significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids[2][3]. The pathway then proceeds through the formation of the triterpenoid backbone, followed by a series of oxidative and glycosylation modifications.

Formation of the Triterpenoid Backbone

The initial steps involve the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to produce squalene, which is subsequently epoxidized to 2,3-oxidosqualene[2][3]. The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the case of this compound, the oxidosqualene cyclase, β-amyrin synthase (β-AS), catalyzes the formation of the pentacyclic triterpene, β-amyrin[2][3].

Modification of the β-Amyrin Backbone

Following the formation of the β-amyrin skeleton, a series of oxidative reactions are carried out by cytochrome P450 monooxygenases (CYPs). For hederagenin-based saponins like this compound, β-amyrin undergoes oxidation at the C-28 and C-23 positions. While the specific CYPs in Dipsacus asper have not been definitively identified, studies on other plants suggest that enzymes from the CYP716A and CYP72A families are likely involved. For instance, CYP716A enzymes are known to be β-amyrin 28-oxidases, converting β-amyrin to oleanolic acid. Subsequently, a CYP72A family enzyme could hydroxylate oleanolic acid at the C-23 position to yield hederagenin[2].

Glycosylation of Hederagenin

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the hederagenin aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). Transcriptome analysis of Dipsacus asperoides has revealed a number of candidate UGTs potentially involved in saponin biosynthesis[2]. Based on the structure of this compound, which is a diglycoside of hederagenin, it is proposed that specific UGTs sequentially add sugar residues to the C-3 and C-28 positions of the hederagenin backbone.

This compound Biosynthesis Pathway cluster_backbone Triterpenoid Backbone Synthesis cluster_modification Backbone Modification & Glycosylation IPP IPP / DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS Squalene Squalene FPP->Squalene SS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SE betaAmyrin β-Amyrin Oxidosqualene->betaAmyrin β-AS OleanolicAcid Oleanolic Acid betaAmyrin->OleanolicAcid CYP716A (putative) Hederagenin Hederagenin OleanolicAcid->Hederagenin CYP72A (putative) DipsanosideB This compound Hederagenin->DipsanosideB UGTs

Caption: Proposed biosynthetic pathway of this compound in Dipsacus asper.

Regulation of this compound Biosynthesis

The biosynthesis of triterpenoid saponins in plants is tightly regulated, often in response to developmental cues and environmental stresses. The jasmonic acid (JA) signaling pathway is a key regulator of this process in Dipsacus asper[4][5][6].

Wounding or treatment with methyl jasmonate (MeJA) has been shown to induce the expression of genes encoding key enzymes in the triterpenoid saponin biosynthesis pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR)[4][6]. This upregulation is mediated by transcription factors, including those from the ERF (Ethylene Response Factor) family, such as DaERF9[4][5]. DaERF9 has been shown to bind to the promoter of DaHMGCR, activating its expression and leading to increased accumulation of asperosaponin VI[4]. It is highly probable that a similar regulatory mechanism governs the biosynthesis of this compound.

Jasmonic Acid Signaling Pathway Wounding Wounding/Stress JA Jasmonic Acid (JA) Biosynthesis Wounding->JA JAZ JAZ Proteins JA->JAZ degradation DaERF9 DaERF9 (TF) JAZ->DaERF9 repression Promoter Promoter of Biosynthetic Genes (e.g., DaHMGCR) DaERF9->Promoter activation Enzymes Biosynthetic Enzymes (e.g., HMGCR, CYPs, UGTs) Promoter->Enzymes DipsanosideB This compound Accumulation Enzymes->DipsanosideB

Caption: Regulation of this compound biosynthesis by the Jasmonic Acid pathway.

Quantitative Data

While specific quantitative data for this compound biosynthesis is limited, studies on the accumulation of related triterpenoid saponins in Dipsacus asperoides provide valuable insights. The content of these saponins varies significantly across different tissues and developmental stages.

Table 1: Relative Abundance of Triterpenoid Saponins in Different Tissues of Dipsacus asperoides

TissueAsperosaponin VI (relative content)Hederagenin (relative content)
RootHighModerate
LeafLowLow
FlowerModerateLow
StemLowLow
Fibrous RootHighHigh

Source: Adapted from UPLC-Q-TOF-MS analysis in Frontiers in Plant Science, 2023.[2] Note: This table represents the general distribution pattern of related compounds, and similar trends are expected for this compound.

Table 2: Upregulation of Biosynthetic Genes in Response to MeJA Treatment

GeneFold Change (MeJA vs. Control)
DaAACTIncreased
DaHMGCSIncreased
DaHMGCR-2Significantly Increased

Source: Adapted from transcriptome analysis in Frontiers in Plant Science, 2022.[6][7] Note: This data is for asperosaponin VI biosynthesis but indicates the responsiveness of the general pathway to JA signaling.

Experimental Protocols

Extraction and Analysis of this compound by UPLC-MS

This protocol provides a general framework for the extraction and analysis of saponins from Dipsacus asper roots.

1. Sample Preparation:

  • Harvest fresh roots of Dipsacus asper.
  • Wash the roots thoroughly with deionized water and dry them in a ventilated oven at 50°C until a constant weight is achieved.
  • Grind the dried roots into a fine powder using a grinder.

2. Extraction:

  • Weigh 1.0 g of the powdered root sample.
  • Add 20 mL of 70% methanol to the sample.
  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
  • Centrifuge the extract at 10,000 rpm for 10 minutes.
  • Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.

3. UPLC-MS Conditions (Example):

  • Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
  • Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 2 µL.
  • MS Detection: Q-TOF mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
  • Scan Range: m/z 100-1500.

Functional Characterization of Biosynthetic Genes

This protocol outlines a general workflow for the functional characterization of candidate CYP and UGT genes.

Experimental Workflow Start Identify Candidate Genes (from Transcriptome Data) Cloning Gene Cloning and Vector Construction Start->Cloning Expression Heterologous Expression (e.g., Yeast, N. benthamiana) Cloning->Expression Microsome Microsome Isolation (for CYPs) Expression->Microsome Protein Recombinant Protein Purification (for UGTs) Expression->Protein Assay In Vitro Enzyme Assay (with precursors) Microsome->Assay Protein->Assay Analysis Product Identification (LC-MS) Assay->Analysis End Functional Annotation Analysis->End

Caption: Workflow for functional characterization of biosynthetic genes.

1. Candidate Gene Identification:

  • Perform transcriptome analysis of Dipsacus asper tissues with high saponin content (e.g., roots) to identify candidate CYP and UGT genes.

2. Gene Cloning:

  • Design gene-specific primers based on the transcript sequences.
  • Amplify the full-length coding sequences from cDNA using PCR.
  • Clone the PCR products into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pEAQ-HT for plants).

3. Heterologous Expression:

  • Transform the expression constructs into a suitable host system, such as Saccharomyces cerevisiae or Agrobacterium tumefaciens for infiltration of Nicotiana benthamiana.

4. Enzyme Assays:

  • For CYPs, isolate microsomes from the transformed yeast or plant cells.
  • For UGTs, purify the recombinant proteins.
  • Incubate the microsomes or purified proteins with the putative substrate (e.g., β-amyrin, oleanolic acid, hederagenin for CYPs; hederagenin and a UDP-sugar for UGTs) and necessary cofactors (NADPH for CYPs).

5. Product Analysis:

  • Extract the reaction products with an organic solvent (e.g., ethyl acetate).
  • Analyze the extracts by LC-MS to identify the reaction products by comparing their retention times and mass spectra with authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound in Dipsacus asper follows the general pathway of triterpenoid saponin production, involving the MVA/MEP pathways, cyclization of 2,3-oxidosqualene to β-amyrin, and subsequent modifications by CYPs and UGTs. The jasmonic acid signaling pathway plays a crucial role in regulating this process. While the complete set of genes and enzymes specific to this compound biosynthesis has not been fully elucidated, ongoing research in transcriptomics and functional genomics is rapidly advancing our understanding. Future work should focus on the definitive identification and characterization of the specific CYPs and UGTs involved in the final steps of this compound formation. This knowledge will be instrumental for the biotechnological production of this valuable medicinal compound.

References

An In-depth Technical Guide to Dipsanoside B: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside B, a naturally occurring iridoid glycoside isolated from the roots of Dipsacus asperoides, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and associated mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a complex molecule with the empirical formula C₆₆H₉₀O₃₇. Its structural elucidation has been primarily achieved through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 889678-64-2[1]
Molecular Formula C₆₆H₉₀O₃₇[1]
Molecular Weight 1475.4 g/mol [1]
Appearance Powder[1]
Solubility Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1]
Melting Point Data not available
Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While comprehensive public spectral data is limited, the following sections outline the expected spectroscopic features based on its structure.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the numerous hydroxyl groups in the glycosidic units.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ from the aliphatic portions of the molecule.

  • C=O stretching: If carbonyl groups are present in the iridoid structure, sharp, strong absorptions would be observed around 1700-1750 cm⁻¹.

  • C-O stretching: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the numerous C-O bonds within the glycoside and iridoid structures.

1.1.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound. The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) would reveal a complex fragmentation pattern resulting from the cleavage of glycosidic bonds and fragmentation of the iridoid core, providing valuable structural information.

Biological Activities and Mechanisms of Action

This compound is a constituent of plants from the genus Dipsacus, which have been traditionally used for their anti-inflammatory, antioxidant, and neuroprotective properties. While research specifically on this compound is emerging, preliminary studies and data on related compounds suggest potential biological activities.

Antibacterial Activity

Some studies on dipsanosides suggest a potential antibacterial action. The proposed mechanism involves the inhibition of essential bacterial enzymes such as DNA gyrase B and tyrosyl-tRNA synthetase, which are critical for bacterial replication and protein synthesis.

Anti_Inflammatory_Pathway cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades, releasing Nucleus Nucleus NFκB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates DipsanosideB This compound DipsanosideB->IKK inhibits? Extraction_Workflow Start Dried Roots of Dipsacus asperoides Extraction Extraction with 70% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in H₂O Concentration->Suspension Partition Liquid-Liquid Partitioning (e.g., with ethyl acetate, n-butanol) Suspension->Partition Butanol_Fraction n-Butanol Fraction Partition->Butanol_Fraction Column_Chromatography Column Chromatography (e.g., Macroporous resin, Sephadex) Butanol_Fraction->Column_Chromatography Elution Gradient Elution (e.g., H₂O-MeOH) Column_Chromatography->Elution Fractions Collection of Fractions Elution->Fractions TLC_HPLC TLC/HPLC Analysis Fractions->TLC_HPLC Purified_DipsanosideB Purified this compound TLC_HPLC->Purified_DipsanosideB

References

Dipsanoside B CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on Dipsanoside B, a tetrairidoid glucoside isolated from the roots of Dipsacus asperoides. While research on this specific compound is limited, this document consolidates its known properties and potential, yet unverified, mechanisms of action.

Core Data

A clear understanding of the fundamental physicochemical properties of a compound is critical for any research endeavor. The following table summarizes the key identifiers for this compound.

ParameterValueReference(s)
CAS Number 889678-64-2[1]
Molecular Weight 1475.42 g/mol [1]
Molecular Formula C₆₆H₉₀O₃₇[2]

Biological Activity and Postulated Mechanism of Action

This compound is a member of the dipsanoside class of compounds. Some studies on "dipsanosides" as a group suggest a potential bactericidal action.[3] This activity is hypothesized to occur through the inhibition of two key bacterial enzymes: DNA gyrase B and tyrosyl-tRNA synthetase.[3] Inhibition of these enzymes would disrupt essential cellular processes, including DNA replication and protein synthesis, ultimately leading to bacterial cell death.

It is crucial to note that while this mechanism is proposed for the general class of dipsanosides, specific experimental validation for this compound is not available in the reviewed literature. In fact, one study that isolated Dipsanoside A and B reported that neither compound exhibited obvious cytotoxic activity, which presents a contradiction to the proposed bactericidal properties.[2]

Further research is required to elucidate the specific biological activities and confirm the mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in publicly available literature. However, based on the postulated mechanism of action, the following experimental approaches could be employed to investigate its potential antibacterial properties.

General Workflow for Investigating Antibacterial Activity:

cluster_0 Isolation & Purification cluster_1 In Vitro Antibacterial Screening cluster_2 Mechanism of Action Studies a Extraction from Dipsacus asperoides b Chromatographic Separation a->b c Structural Elucidation (NMR, MS) b->c d MIC/MBC Assays against Bacterial Strains c->d e DNA Gyrase Inhibition Assay d->e f Tyrosyl-tRNA Synthetase Inhibition Assay d->f

Figure 1. A logical workflow for the investigation of this compound's potential antibacterial properties.

1. DNA Gyrase Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

  • Methodology:

    • Purified DNA gyrase enzyme is incubated with relaxed circular DNA (e.g., pBR322) in the presence of ATP and varying concentrations of this compound.

    • A known DNA gyrase inhibitor (e.g., novobiocin) is used as a positive control.

    • The reaction is stopped, and the different topological forms of the DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

    • The inhibition of supercoiling is visualized by the decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of the test compound.

    • The IC₅₀ value can be determined by quantifying the band intensities.

2. Tyrosyl-tRNA Synthetase Inhibition Assay:

  • Principle: This assay determines the inhibitory effect of a compound on the aminoacylation of tRNA with tyrosine, a reaction catalyzed by tyrosyl-tRNA synthetase.

  • Methodology:

    • The assay is typically performed by measuring the transfer of radiolabeled tyrosine to its cognate tRNA.

    • Purified tyrosyl-tRNA synthetase is incubated with tRNA, [³H]-tyrosine, ATP, and varying concentrations of this compound.

    • The reaction mixture is incubated, and the reaction is then quenched by precipitating the tRNA and any attached radiolabeled tyrosine using trichloroacetic acid (TCA).

    • The precipitate is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • A decrease in radioactivity compared to the control (no inhibitor) indicates inhibition of the enzyme.

    • The IC₅₀ value can be calculated from the dose-response curve.

Postulated Signaling Pathway

Based on the limited available information suggesting inhibition of DNA gyrase and tyrosyl-tRNA synthetase, a simplified logical diagram can be constructed to represent the potential downstream effects of this compound on a bacterial cell.

DipsanosideB This compound DNAGyrase DNA Gyrase B DipsanosideB->DNAGyrase Inhibits TyrRS Tyrosyl-tRNA Synthetase DipsanosideB->TyrRS Inhibits DNAReplication DNA Replication & Repair DNAGyrase->DNAReplication Required for ProteinSynthesis Protein Synthesis TyrRS->ProteinSynthesis Required for CellDeath Bacterial Cell Death DNAReplication->CellDeath Leads to ProteinSynthesis->CellDeath Leads to

Figure 2. Postulated mechanism of bactericidal action for dipsanosides.

Conclusion

This compound is a structurally identified natural product with limited characterization of its biological activity. The hypothesis that it may act as a bactericidal agent by inhibiting DNA gyrase and tyrosyl-tRNA synthetase is based on studies of the broader "dipsanoside" class and requires direct experimental verification. The conflicting report of its lack of cytotoxicity underscores the necessity for further rigorous investigation. The experimental frameworks and the logical pathway diagram presented in this guide offer a foundational approach for future research aimed at elucidating the true therapeutic potential of this compound.

References

The Enigmatic Dipsanoside B: A Search for a Ghost in the Phytochemical Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a specific, characterized compound identified as "Dipsanoside B" remains elusive. While the genus Dipsacus, commonly known as teasel, is a rich source of various bioactive compounds, including a class of molecules referred to as dipsanosides, detailed information regarding the discovery, isolation, and specific biological activities of a "this compound" is not presently available in published research.

The genus Dipsacus has a long history in traditional medicine, particularly in Chinese and Korean folk practices, where it has been used to treat conditions like bone fractures and to support liver and kidney function.[1] Modern phytochemical investigations of Dipsacus species have revealed a diverse array of secondary metabolites, including iridoid glycosides, triterpenoid saponins, alkaloids, and phenolic compounds.[1] These constituents are associated with a wide range of biological activities, such as anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.[1]

One review of the specialized metabolites from Dipsacus and the related genus Scabiosa mentions the existence of "Dipsanosides A-N".[2] This suggests that a compound designated as this compound likely exists within this series of natural products. However, the absence of dedicated studies on this specific compound prevents the construction of a detailed technical guide as requested.

General Approach to the Isolation of Saponins from Dipsacus Species

While specific protocols for this compound are unavailable, a general workflow for the isolation and characterization of saponins, a class to which dipsanosides likely belong, from plant material can be outlined. This process typically involves a series of extraction and chromatographic steps.

Below is a generalized experimental workflow that researchers might employ to isolate such compounds from Dipsacus plant material.

Isolation_Workflow Plant_Material Dried and Powdered Dipsacus Plant Material Extraction Extraction (e.g., with 70% Ethanol) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (under reduced pressure) Extraction->Filtration_Concentration Crude_Extract Crude Saponin Extract Filtration_Concentration->Crude_Extract Macroporous_Resin Macroporous Resin Column Chromatography Crude_Extract->Macroporous_Resin Elution Stepwise Elution (Water -> Ethanol) Macroporous_Resin->Elution Fractions Saponin-Rich Fractions Elution->Fractions Silica_Gel Silica Gel Column Chromatography Fractions->Silica_Gel Gradient_Elution Gradient Elution (e.g., Chloroform-Methanol) Silica_Gel->Gradient_Elution Purified_Fractions Purified Fractions Gradient_Elution->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Isolated_Compound Isolated this compound Prep_HPLC->Isolated_Compound

Caption: Generalized workflow for the isolation of saponins from Dipsacus species.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

TechniquePurpose
Mass Spectrometry (MS) Determines the molecular weight and elemental formula of the compound.
¹H-NMR Provides information about the number and types of protons (hydrogen atoms) and their connectivity.
¹³C-NMR Provides information about the carbon skeleton of the molecule.
2D-NMR (e.g., COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, allowing for the complete structural assembly.

Future Directions

The lack of specific information on this compound represents a gap in the phytochemical understanding of the Dipsacus genus. Future research could focus on the systematic isolation and characterization of the full range of "dipsanosides" from various Dipsacus species. Such studies would be invaluable in cataloging the chemical diversity of this medicinally important genus and could lead to the discovery of novel compounds with therapeutic potential. Once isolated and characterized, this compound could be subjected to a battery of bioassays to determine its pharmacological properties, potentially uncovering new leads for drug development.

Until such research is published, a detailed technical guide on this compound cannot be compiled. Researchers interested in this area are encouraged to consult the broader literature on the phytochemistry of the Dipsacus genus as a starting point for their investigations.

References

Dipsanoside B: A Deep Dive into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the promising therapeutic potential of Dipsanoside B, a naturally occurring saponin. The guide, aimed at researchers, scientists, and drug development professionals, meticulously outlines the compound's mechanisms of action in neuroprotection, anti-atherosclerosis, and anti-inflammatory pathways, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.

This compound has emerged as a molecule of significant interest in the scientific community for its potential to address a range of critical diseases. This whitepaper consolidates the current understanding of its therapeutic targets, offering a foundational resource for future research and drug development endeavors.

Neuroprotection: Targeting Mitochondrial Dynamics in Ischemic Stroke

This compound demonstrates significant neuroprotective effects, primarily through the inhibition of the mitochondrial E3 ubiquitin ligase 1 (Mul1).[1] This inhibition plays a crucial role in regulating mitochondrial dynamics and function, which are often compromised during ischemic events.

In a rat model of ischemic stroke, treatment with this compound was shown to attenuate brain injury, including a reduction in infarction and apoptosis.[1] The underlying mechanism involves the modulation of key proteins involved in mitochondrial fission and fusion. Specifically, this compound counteracts the ischemia-induced increase in Mul1 and Dynamin-related protein 1 (Drp1) levels, while restoring the levels of mitofusin 2 (Mfn2), a protein essential for mitochondrial fusion.[1]

Furthermore, in vitro studies using PC12 cells subjected to hypoxia have corroborated these findings. This compound treatment reversed the hypoxia-induced upregulation of Mul1 and Drp1, and the downregulation of Mfn2.[1] This restoration of mitochondrial dynamics leads to improved mitochondrial function, evidenced by a decrease in reactive oxygen species (ROS) production and an increase in ATP generation.[1]

Quantitative Data: Neuroprotective Effects of this compound
ParameterModel SystemTreatmentResult
Neurological Dysfunction & Brain InjuryIschemic Stroke Rat ModelThis compoundAttenuated
Mul1 Protein LevelIschemic Stroke Rat ModelThis compoundDecreased
Drp1 Protein LevelIschemic Stroke Rat ModelThis compoundDecreased
Mfn2 Protein LevelIschemic Stroke Rat ModelThis compoundIncreased
ATP ProductionIschemic Stroke Rat ModelThis compoundIncreased
Cell Injury (Necroptosis & Apoptosis)Hypoxic PC12 CellsThis compoundReversed
Mul1 Protein LevelHypoxic PC12 CellsThis compoundDecreased
Drp1 Protein LevelHypoxic PC12 CellsThis compoundDecreased
Mfn2 Protein LevelHypoxic PC12 CellsThis compoundIncreased
Reactive Oxygen Species (ROS) ProductionHypoxic PC12 CellsThis compoundDecreased
Mitochondrial FissionHypoxic PC12 CellsThis compoundDecreased
Mitochondrial Membrane PotentialHypoxic PC12 CellsThis compoundIncreased
ATP ProductionHypoxic PC12 CellsThis compoundIncreased
Experimental Protocols:

In Vivo Ischemic Stroke Model:

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Middle cerebral artery occlusion (MCAO) for 2 hours followed by 24 hours of reperfusion to induce ischemic stroke.

  • Treatment: this compound administered at different dosages.

  • Analysis: Neurological deficit scoring, measurement of infarct volume, and Western blot analysis of brain tissue for Mul1, Drp1, and Mfn2 protein levels. ATP levels were also quantified.[1]

In Vitro Hypoxia Model:

  • Cell Line: PC12 cells.

  • Procedure: Cells were subjected to 8 hours of hypoxia followed by 24 hours of reoxygenation.

  • Treatment: this compound was added to the cell culture at various concentrations.

  • Analysis: Cell injury was assessed by measuring necroptosis and apoptosis. Protein levels of Mul1, Drp1, and Mfn2 were determined by Western blot. Mitochondrial function was evaluated by measuring ROS production, mitochondrial fission, mitochondrial membrane potential, and ATP production.[1]

Signaling Pathway:

DipsanosideB_Neuroprotection DipsanosideB This compound Mul1 Mul1 DipsanosideB->Mul1 Inhibits Drp1 Drp1 Mul1->Drp1 Upregulates Mfn2 Mfn2 Mul1->Mfn2 Downregulates MitoFission Mitochondrial Fission Drp1->MitoFission MitoFusion Mitochondrial Fusion Mfn2->MitoFusion MitoFunction Mitochondrial Function MitoFission->MitoFunction Impaired MitoFusion->MitoFunction Improved Neuroprotection Neuroprotection MitoFunction->Neuroprotection

Caption: this compound inhibits Mul1, leading to reduced mitochondrial fission and enhanced fusion, thereby improving mitochondrial function and promoting neuroprotection.

Anti-Atherosclerosis: Promoting Macrophage Autophagy

This compound exhibits potent anti-atherosclerotic properties by inducing autophagy in macrophages, a key process in mitigating the buildup of lipids within arterial walls.[2][3][4]

In a study utilizing ApoE-/- mice fed a high-fat diet, this compound treatment significantly reduced the size of atherosclerotic lesions and improved plaque stability.[2][4] The compound was also found to regulate lipid metabolism without causing adverse effects on liver and kidney function.[2][4]

The mechanism of action at the cellular level involves the promotion of autophagy in macrophages. In vitro experiments with RAW264.7 macrophages demonstrated that this compound dose-dependently inhibited the internalization of oxidized low-density lipoprotein (ox-LDL) and subsequent intracellular lipid accumulation.[2][3][4] This was accompanied by an increase in the formation of autophagosomes and the upregulation of autophagy markers LC3-II and p62.[2][4] The essential role of autophagy was confirmed by the observation that inhibiting autophagy (using chloroquine) abolished the anti-atherosclerotic effects of this compound.[2][4]

Quantitative Data: Anti-Atherosclerotic Effects of this compound
ParameterModel SystemTreatmentResult
Atherosclerotic Lesion SizeApoE-/- MiceThis compoundSignificantly Reduced
Plaque StabilityApoE-/- MiceThis compoundImproved
ox-LDL InternalizationRAW264.7 MacrophagesThis compound (10, 30, 100 µM)Dose-dependently Inhibited
Intracellular Lipid AccumulationRAW264.7 MacrophagesThis compound (10, 30, 100 µM)Dose-dependently Inhibited
Autophagosome FormationIn vivo & In vitroThis compoundIncreased
LC3-II ExpressionIn vivo & In vitroThis compoundUpregulated
p62 ExpressionIn vivo & In vitroThis compoundUpregulated
Experimental Protocols:

In Vivo Atherosclerosis Model:

  • Animal Model: ApoE-/- mice.

  • Procedure: Mice were fed a high-fat diet to induce atherosclerosis.

  • Treatment: this compound was administered to the mice.

  • Analysis: The size of atherosclerotic lesions and plaque stability were assessed. Lipid metabolism was also evaluated.[2][4]

In Vitro Foam Cell Formation Model:

  • Cell Line: RAW264.7 macrophages.

  • Procedure: Cells were incubated with oxidized low-density lipoprotein (ox-LDL) to induce foam cell formation.

  • Treatment: this compound was added at concentrations of 10, 30, and 100 µM.[3]

  • Analysis: Inhibition of ox-LDL internalization and intracellular lipid accumulation were measured. Autophagy was assessed by monitoring autophagosome formation and the expression of LC3-II and p62.[2][3][4]

Signaling Pathway:

DipsanosideB_Atherosclerosis DipsanosideB This compound Autophagy Autophagy DipsanosideB->Autophagy Promotes LipidAccumulation Macrophage Lipid Accumulation Autophagy->LipidAccumulation Inhibits FoamCell Foam Cell Formation LipidAccumulation->FoamCell Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis

Caption: this compound promotes macrophage autophagy, which in turn inhibits lipid accumulation and foam cell formation, thereby attenuating atherosclerosis.

Anti-inflammatory Potential

Preliminary evidence suggests that this compound also possesses anti-inflammatory properties. A recent study on sepsis-associated encephalopathy in mice demonstrated that this compound could significantly suppress the central inflammatory response induced by lipopolysaccharide (LPS).[5] The therapeutic effect was attributed to the reduction of blood-brain barrier impairment and the infiltration of pathogenic Th17 cells into the central nervous system.[5] This was achieved through the inhibition of the vascular endothelial growth factor A (VEGFA)/VEGF receptor 2 (VEGFR2)/endothelial nitric oxide synthase (eNOS) signaling pathway.[5]

While direct quantitative data on the anti-inflammatory efficacy of this compound, such as IC50 values for cytokine inhibition, are not yet widely available, these findings point towards a promising new avenue for research into its therapeutic applications.

Future Directions

The compiled data strongly support the therapeutic potential of this compound in a variety of disease models. Its ability to modulate fundamental cellular processes such as mitochondrial dynamics and autophagy underscores its significance as a lead compound for drug development. Further research is warranted to fully elucidate its anti-inflammatory and potential anti-cancer activities, and to translate these promising preclinical findings into clinical applications.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for the continued exploration of this compound as a novel therapeutic agent.

References

Dipsanoside B and the Osteoprotective Potential of Dipsacus asper in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the root of Dipsacus asper, known in Traditional Chinese Medicine as "Xu Duan," has been prescribed to treat bone-related ailments, including fractures and osteoporosis. This ethnobotanical history has spurred modern scientific inquiry into its chemical constituents to validate and understand the mechanisms behind its therapeutic effects. Among the numerous compounds isolated from this plant, such as iridoid glycosides, triterpenoid saponins, and alkaloids, Dipsanoside B stands as a notable, yet under-investigated, component.[1] While direct research on this compound is limited, studies on crude extracts of Dipsacus asper and its other isolated compounds have revealed significant osteoprotective activities, primarily through the modulation of osteoblast and osteoclast functions.[1][2] This guide synthesizes the current understanding of the bioactive components of Dipsacus asper, with a focus on the established signaling pathways and experimental data that suggest a promising avenue for the development of novel therapeutics for bone diseases like osteoporosis.

Pharmacological Activities of Dipsacus asper Constituents

The therapeutic potential of Dipsacus asper in bone health is attributed to its dual-action capability: promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.

  • Stimulation of Osteogenesis: Active compounds within Dipsacus asper extracts have been shown to enhance the differentiation and maturation of osteoblasts, the cells responsible for synthesizing new bone matrix.[2][3] This is evidenced by the upregulation of key osteogenic markers such as Alkaline Phosphatase (ALP), Collagen Type I (Col-1), Runt-related transcription factor 2 (Runx2), and Osteocalcin (OCN).[2] Furthermore, these compounds promote the mineralization of the bone matrix, the final step in bone formation.[3]

  • Inhibition of Osteoclastogenesis: Concurrently, constituents of Dipsacus asper have been found to suppress the formation and activity of osteoclasts, the cells that break down bone tissue. The balance between osteoblast and osteoclast activity is critical for maintaining bone homeostasis, and a shift in favor of osteoblasts is a key strategy in osteoporosis treatment.[1] The anti-osteoporotic effects of Dipsacus asper polysaccharides, for instance, are linked to the downregulation of RANKL and RANK expression, key signaling molecules in osteoclast formation.[4]

Key Signaling Pathways in Bone Metabolism Modulated by Dipsacus asper Constituents

Research into the molecular mechanisms of Dipsacus asper extracts and its isolated compounds has identified several critical signaling pathways that are modulated to achieve an osteoprotective effect.

1. Promotion of Osteoblast Differentiation via BMP/MAPK Signaling

Bone Morphogenetic Protein-2 (BMP-2) is a potent growth factor that induces osteoblast differentiation. Asperosaponin VI, another active compound from Dipsacus asper, has been shown to stimulate osteoblast maturation by increasing the synthesis of BMP-2.[3] This initiation of the signaling cascade leads to the activation of downstream mitogen-activated protein kinases (MAPKs), specifically p38 and Extracellular signal-regulated kinase 1/2 (ERK1/2).[3] The activation of these pathways is crucial for the transcription of genes that drive osteoblast differentiation and function.[3]

BMP_MAPK_Pathway Dipsacus_Compound Asperosaponin VI (from Dipsacus asper) BMP2 BMP-2 Synthesis Dipsacus_Compound->BMP2 stimulates p38 p38 Activation BMP2->p38 ERK ERK1/2 Activation BMP2->ERK Osteoblast_Diff Osteoblast Differentiation & Mineralization p38->Osteoblast_Diff ERK->Osteoblast_Diff

BMP/MAPK Pathway in Osteoblast Differentiation.

2. Inhibition of Osteoclastogenesis via the RANKL/RANK/OPG Axis

The RANKL/RANK/OPG signaling axis is the master regulator of osteoclast formation and activity. RANKL (Receptor Activator of Nuclear Factor-κB Ligand) binds to its receptor RANK on osteoclast precursors, triggering their differentiation into mature osteoclasts.[5][6] Osteoprotegerin (OPG) acts as a decoy receptor, binding to RANKL and preventing it from activating RANK, thereby inhibiting osteoclastogenesis.[6] Polysaccharides from Dipsacus asper have been found to exert their anti-osteoporotic effects by favorably modulating this pathway. They up-regulate the expression of OPG while down-regulating the expression of RANK and RANKL.[4] This shifts the balance towards inhibiting osteoclast formation and reducing bone resorption.

RANKL_Pathway cluster_osteoblast Osteoblast/Stomal Cell cluster_osteoclast Osteoclast Precursor OPG OPG RANKL RANKL OPG->RANKL binds & inhibits RANK RANK Receptor RANKL->RANK binds Inhibition Inhibition of Differentiation Activation Osteoclast Differentiation RANK->Activation Dipsacus_Compound Dipsacus asper Polysaccharides Dipsacus_Compound->OPG upregulates Dipsacus_Compound->RANKL downregulates

Modulation of the RANKL/RANK/OPG Signaling Axis.

Quantitative Data on the Bioactivity of Dipsacus asper Constituents

While specific quantitative data for this compound remains elusive, studies on extracts and other compounds from Dipsacus asper provide valuable insights into its potential efficacy.

Compound/ExtractAssayCell LineConcentrationResultSource
Dipsacus asper Polysaccharide (DAP)In vivo (OVX rats)-50 & 200 mg/kg/daySignificantly prevented OVX-induced bone loss and biomechanical reduction.[4][4]
Asperosaponin VI (ASA VI)ALP ActivityMC3T3-E1Not specifiedSignificant induction of ALP activity.[3][3]
Asperosaponin VI (ASA VI)MineralizationMC3T3-E1Not specifiedSignificant induction of mineralization.[3][3]
Dipsacus asper Extract (DAE)Gene ExpressionPDLSCsNot specifiedHigher expression of Col-1, ALP, Runx2, and OCN genes.[2][2]
Dipsacus asper Extract (DAE)MineralizationPDLSCsNot specified1.4-fold increase in mineralization.[2][2]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the osteogenic and anti-osteoclastogenic potential of compounds like those found in Dipsacus asper.

1. Osteoblast Differentiation and Mineralization Assay

  • Cell Culture: Murine pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in a growth medium (e.g., α-MEM supplemented with 10% FBS and antibiotics).

  • Osteogenic Induction: To induce differentiation, the growth medium is supplemented with osteogenic inducers, typically ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) alongside the osteogenic induction medium. A vehicle control is run in parallel. The medium is changed every 2-3 days.

  • Alkaline Phosphatase (ALP) Activity Assay: After 7-10 days of culture, cells are washed with PBS and lysed. The cell lysate is then incubated with a p-nitrophenyl phosphate (pNPP) substrate. The conversion of pNPP to p-nitrophenol by ALP is measured colorimetrically at 405 nm. ALP activity is often normalized to the total protein content of the lysate.

  • Alizarin Red S Staining for Mineralization: After 21-28 days, the cell cultures are fixed (e.g., with 4% paraformaldehyde) and stained with 2% Alizarin Red S solution (pH 4.2). This dye stains calcium deposits, which appear as red nodules, indicating matrix mineralization. The stained nodules can be photographed and quantified by extracting the dye and measuring its absorbance.

Osteoblast_Workflow cluster_assays Assess Osteogenic Markers Start Seed MC3T3-E1 pre-osteoblasts Induce Add Osteogenic Medium + Test Compound Start->Induce Culture Culture for 7-28 days Induce->Culture ALP_Assay Day 7-10: ALP Activity Assay Culture->ALP_Assay Alizarin_Stain Day 21-28: Alizarin Red S Staining (Mineralization) Culture->Alizarin_Stain

Experimental Workflow for Osteoblast Differentiation Assays.

2. Osteoclastogenesis Assay (TRAP Staining)

  • Cell Culture: Bone marrow macrophages (BMMs) or RAW 264.7 cells are cultured in a suitable medium.

  • Osteoclast Induction: To induce differentiation into osteoclasts, the medium is supplemented with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) at an appropriate concentration (e.g., 50-100 ng/mL).

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) in the presence of RANKL. A vehicle control is run in parallel.

  • TRAP Staining: After 5-7 days, when multinucleated osteoclasts have formed in the control group, the cells are fixed. They are then stained for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts, using a commercially available kit. TRAP-positive multinucleated cells (typically defined as having ≥3 nuclei) are identified as osteoclasts and counted under a microscope.

Conclusion and Future Directions

The traditional use of Dipsacus asper for bone healing is well-supported by modern research demonstrating the potent effects of its extracts and isolated compounds on bone cell biology. The modulation of key signaling pathways, including the BMP/MAPK and RANKL/RANK/OPG systems, provides a clear mechanistic basis for its osteoprotective properties.

However, a significant knowledge gap exists regarding the specific role and mechanism of this compound. Future research should prioritize the isolation and purification of this compound to enable targeted in vitro and in vivo studies. Elucidating its specific effects on osteoblast and osteoclast differentiation, identifying the signaling pathways it modulates, and determining its efficacy and potency (e.g., IC50 values) are critical next steps. Such research will be invaluable in determining whether this compound is a key contributor to the therapeutic effects of Dipsacus asper and whether it holds promise as a standalone candidate for the development of new anti-osteoporotic drugs.

References

Navigating the Labyrinth of Cytotoxicity: A Technical Guide to the Preliminary Screening of Dipsanoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the initial assessment of a compound's cytotoxic potential is a critical gateway. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of a putative bioactive compound, Dipsanoside B. Due to the current absence of specific published data on this compound, this document serves as a foundational framework, outlining standard experimental protocols, data presentation strategies, and relevant signaling pathways commonly investigated in early-stage cytotoxicity studies.

Core Principles of In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are indispensable tools in preclinical drug development, offering a rapid and cost-effective means to evaluate the potential of a compound to induce cell death or inhibit cell proliferation.[1][2] These assays are fundamental for initial toxicity screening, elucidating mechanisms of action, and prioritizing promising drug candidates for further development.[2] A variety of assays are available, each targeting different cellular parameters to assess cell health, including cell viability, membrane integrity, and metabolic activity.[2][3]

Experimental Workflow for Preliminary Cytotoxicity Screening

The initial evaluation of this compound's cytotoxicity would typically follow a structured workflow designed to provide robust and reproducible data.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treatment Incubate Cells with this compound (Varying Concentrations and Durations) prep_compound->treatment prep_cells Cell Line Culture and Seeding prep_cells->treatment assay Perform Cytotoxicity Assays (e.g., MTT, LDH) treatment->assay analysis Data Acquisition and Analysis (e.g., IC50 Calculation) assay->analysis

Figure 1: Generalized experimental workflow for cytotoxicity screening.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are standard protocols for commonly employed assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Membrane Integrity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[5]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.

  • Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation

Quantitative data from cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
HeLaCervical Cancer24> 100
4875.3 ± 5.2
7242.1 ± 3.8
A549Lung Cancer2492.5 ± 6.1
4868.9 ± 4.7
7235.8 ± 2.9
MCF-7Breast Cancer24> 100
4888.1 ± 7.4
7255.6 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Cell Viability of HeLa Cells Treated with this compound (48h)

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 4.5
1095.2 ± 3.9
2578.6 ± 5.1
5061.3 ± 4.2
7549.8 ± 3.7
10035.4 ± 2.8

Data are presented as mean ± standard deviation.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Should preliminary screening indicate significant cytotoxic activity, subsequent studies would focus on elucidating the underlying molecular mechanisms. Apoptosis, or programmed cell death, is a common pathway through which cytotoxic agents exert their effects.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway dipsanoside_b This compound bax Bax/Bak Activation dipsanoside_b->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dipsanoside B from Lonicera macranthoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonicera macranthoides, a species of honeysuckle, is a valuable source of various bioactive compounds, including the triterpenoid saponin Dipsanoside B. This document provides detailed protocols for the extraction and purification of this compound, along with a summary of comparative extraction yields. The methodologies outlined are intended to offer a comprehensive guide for researchers and professionals involved in natural product chemistry and drug discovery.

Data Presentation: Quantitative Analysis of Extraction Yields

The efficiency of this compound extraction is highly dependent on the chosen method. Below is a summary of yields obtained through different techniques. It is important to note that many studies report the combined yield of major saponins, including this compound (also referred to as Dipsacoside B) and Macranthoidin B.

Extraction MethodSolvent/SystemKey ParametersCombined Yield of this compound and Macranthoidin B (mg/g of dried plant material)Reference
Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) Choline chloride: Ethylene glycol (1:2 molar ratio) with 40% waterTemperature: 51 °C; Time: 43 min; Liquid-solid ratio: 22 mL/g; Ultrasonic power: 280 W101.82 ± 3.7[1]
Ultrasonic Extraction (UE) 50% EthanolNot specifiedApprox. 84.85 (Calculated as ~1.2 times less than DES-UAE)[1]
Ultrasonic Extraction 50% MethanolNot specified75.13 (at the Yinhua flowering stage)[1]
Maceration Extraction (ME) 50% EthanolTemperature: 25 °C; Time: 6 h; Liquid-solid ratio: 20 mL/gApprox. 25.46 - 50.91 (Calculated as 2-4 times less than DES-UAE)[1]
Percolation Extraction (PE) 50% EthanolSoaking time: 12 h; Flow rate: 3 mL/min; Temperature: 25 °CApprox. 25.46 - 50.91 (Calculated as 2-4 times less than DES-UAE)[1]
Traditional n-butanol extraction n-butanolNot specified2.62[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) of this compound

This protocol describes an efficient and environmentally friendly method for extracting this compound using a deep eutectic solvent combined with ultrasonication.[1]

1. Materials and Reagents:

  • Dried Lonicera macranthoides powder
  • Choline chloride (ChCl)
  • Ethylene glycol (EG)
  • Deionized water
  • 50 mL conical flasks
  • Ultrasonic bath/sonicator
  • Centrifuge
  • 0.45 μm microporous membrane filters

2. Preparation of the Deep Eutectic Solvent (DES):

  • Prepare a mixture of Choline chloride and Ethylene glycol in a molar ratio of 1:2.
  • Add 40% (v/v) deionized water to the mixture.
  • Gently heat and stir until a homogenous, clear liquid is formed.

3. Extraction Procedure:

  • Accurately weigh 1.0 g of dried Lonicera macranthoides powder and place it into a 50 mL conical flask.
  • Add 22 mL of the prepared DES to the flask (liquid-solid ratio of 22 mL/g).
  • Place the flask in an ultrasonic bath set to 280 W.
  • Conduct the extraction at a constant temperature of 51 °C for 43 minutes.
  • After extraction, centrifuge the mixture at 3800 rpm for 15 minutes.
  • Decant the supernatant and filter it through a 0.45 μm microporous membrane to remove any remaining solid particles.
  • The resulting filtrate is the crude extract containing this compound.

Protocol 2: Maceration Extraction (ME) of this compound

This protocol outlines a conventional maceration technique for this compound extraction.[1]

1. Materials and Reagents:

  • Dried Lonicera macranthoides powder
  • 50% Ethanol
  • 50 mL conical flasks
  • Shaker/orbital incubator
  • Centrifuge
  • 0.45 μm microporous membrane filters

2. Extraction Procedure:

  • Weigh 1.0 g of dried Lonicera macranthoides powder into a 50 mL conical flask.
  • Add 20 mL of 50% ethanol.
  • Seal the flask and place it on a shaker at 25 °C for 6 hours.
  • Centrifuge the mixture at 3800 rpm for 15 minutes at 25 °C.
  • Collect the supernatant and filter it through a 0.45 μm microporous membrane.

Protocol 3: Percolation Extraction (PE) of this compound

This protocol details a standard percolation method for the extraction of this compound.[1]

1. Materials and Reagents:

  • Dried Lonicera macranthoides powder
  • 50% Ethanol
  • Glass percolation cylinder
  • 0.45 μm microporous membrane filters

2. Extraction Procedure:

  • Weigh 4.0 g of dried Lonicera macranthoides powder and place it into a glass percolation cylinder.
  • Add enough 50% ethanol to soak the powder and let it stand for 12 hours.
  • Begin percolation at a flow rate of 3 mL/min at 25 °C, continuously adding fresh 50% ethanol to the top of the powder.
  • Collect the filtrate.
  • Filter the collected percolate through a 0.45 μm microporous membrane.

Protocol 4: Purification of this compound using Macroporous Resin

This protocol describes a method for the purification of this compound from the crude extract.

1. Materials and Reagents:

  • Crude extract containing this compound
  • Macroporous resin (e.g., HPD-100)
  • Deionized water
  • Ethanol (various concentrations for gradient elution)
  • Chromatography column

2. Resin Preparation and Column Packing:

  • Pre-treat the macroporous resin according to the manufacturer's instructions.
  • Pack the prepared resin into a chromatography column.

3. Adsorption and Elution:

  • Load the crude extract onto the packed column at a controlled flow rate.
  • Wash the column with deionized water to remove impurities.
  • Perform a gradient elution with increasing concentrations of ethanol in water to desorb the saponins.
  • Collect the fractions and analyze for the presence of this compound using a suitable analytical method (e.g., HPLC).
  • Combine the fractions rich in this compound.

Visualization of Workflows and Pathways

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Final Product plant_material Lonicera macranthoides drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction_method Extraction (e.g., DES-UAE) grinding->extraction_method centrifugation Centrifugation extraction_method->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration crude_extract Crude Extract filtration->crude_extract resin_adsorption Macroporous Resin Adsorption crude_extract->resin_adsorption washing Washing with Water resin_adsorption->washing elution Gradient Elution (Ethanol) washing->elution pure_dipsanoside_b Purified this compound elution->pure_dipsanoside_b

Caption: Workflow for the extraction and purification of this compound.

Antibacterial_Mechanism cluster_target Bacterial Targets cluster_compound Active Compound cluster_effect Cellular Effect dna_gyrase DNA Gyrase B replication_block Blockage of Bacterial DNA Replication dna_gyrase->replication_block trna_synthetase Tyrosyl-tRNA Synthetase trna_synthetase->replication_block dipsanoside_b This compound inhibition Inhibition of Ternary Complex Formation dipsanoside_b->inhibition targets inhibition->dna_gyrase inhibition->trna_synthetase

References

Application Note: Quantification of Dipsanoside B using a Validated High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipsanoside B is a naturally occurring iridoid glucoside tetramer isolated from Dipsacus asper.[1] As a unique and complex molecule, interest in its biological activities and potential therapeutic applications necessitates a reliable and accurate analytical method for its quantification in various matrices, including raw plant material, extracts, and finished products. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the precise quantification of this compound. The method is suitable for quality control, pharmacokinetic studies, and standardization of herbal preparations.

Principle of the Method

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component and an organic modifier allows for the effective separation and elution of this compound. The quantification is achieved by detecting the analyte using a UV detector at a specified wavelength and comparing the peak area to that of a certified reference standard.

Detailed Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Sample matrix (e.g., dried Dipsacus asper root powder, herbal extract)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

Table 1: HPLC Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 15-25% B; 10-25 min: 25-40% B; 25-30 min: 40-15% B; 30-35 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 35 minutes

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered sample material.

    • Add 50 mL of 70% methanol.

    • Perform ultrasonication for 30 minutes.

    • Allow the mixture to cool to room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[2][3]

4. Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This was evaluated by comparing the chromatograms of a blank matrix, a standard solution, and a sample solution.

  • Linearity and Range: A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The linearity was assessed by the correlation coefficient (r²) of the regression line.[6]

  • Accuracy: Determined by performing a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was then calculated.[5]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on three different days. The results were expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6]

Quantitative Data Summary

Table 2: Linearity and Range Data

Concentration (µg/mL)Peak Area (mAU*s)
565.2
10132.8
25330.1
50658.9
1001315.5
2002640.2
Linear Range 5 - 200 µg/mL
Regression Equation y = 13.18x + 2.54
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
80%4039.699.01.2
100%5050.8101.60.9
120%6059.198.51.5
Average Recovery 99.7%

Table 4: Precision Data

Precision Type%RSD (n=6)
Repeatability (Intra-day) 1.3%
Intermediate Precision (Inter-day) 1.8%

Table 5: LOD and LOQ

ParameterValue
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Sample Weighing extraction Ultrasonic Extraction sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection standard Standard Weighing & Dilution standard->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Overall experimental workflow for the quantification of this compound.

validation_parameters cluster_accuracy_precision Accuracy & Precision cluster_linearity Linearity & Sensitivity cluster_specificity Specificity Validation Method Validation (ICH) Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Specificity Specificity Validation->Specificity Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols: Solid-Phase Extraction of Dipsanoside B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the solid-phase extraction (SPE) of Dipsanoside B from plant extracts, particularly from Dipsacus asper. The protocol is designed to offer a robust starting point for the purification and isolation of this iridoid glycoside for research and drug development purposes.

Introduction

This compound is a naturally occurring iridoid glucoside tetramer found in the roots of Dipsacus asper[1]. Iridoid glycosides are a class of monoterpenoids that exhibit a wide range of biological activities, making them of significant interest in pharmaceutical research. The isolation and purification of these compounds are crucial for their structural elucidation, pharmacological evaluation, and as standards for quantitative analysis.

Solid-phase extraction (SPE) is a widely used technique for the rapid, selective, and efficient sample preparation of complex mixtures like plant extracts[2][3]. It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving recovery, and being amenable to automation. This protocol outlines a method for the SPE of this compound using reversed-phase C18 cartridges, a common stationary phase for the separation of moderately polar compounds like iridoid glycosides from complex matrices.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is a general guideline and may require optimization based on the specific plant matrix and desired purity of the final extract.

2.1. Materials and Reagents

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Solvents (HPLC Grade):

    • Methanol

    • Deionized Water

    • Acetonitrile

  • Sample: Dried and powdered root extract of Dipsacus asper.

  • SPE Vacuum Manifold

  • Collection tubes or flasks

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

2.2. Sample Preparation

  • Extraction: Extract the powdered plant material (e.g., 10 g) with 70% ethanol in water (100 mL) using ultrasonication or maceration for 30-60 minutes.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to remove the ethanol.

  • Resuspension: Resuspend the resulting aqueous extract in deionized water to a final concentration suitable for SPE (e.g., 10-100 mg/mL).

  • Clarification: Centrifuge the resuspended extract to pellet any remaining particulate matter. The clear supernatant will be used for SPE.

2.3. Solid-Phase Extraction Procedure

The following steps outline the SPE procedure using a C18 cartridge:

  • Conditioning:

    • Pass 10 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Do not allow the cartridge to dry.

  • Equilibration:

    • Flush the cartridge with 10 mL of deionized water to remove the methanol and prepare the sorbent for the aqueous sample.

    • Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load the prepared aqueous plant extract (e.g., 5-10 mL) onto the cartridge at a slow flow rate (approximately 1-2 mL/min).

    • Collect the eluate that passes through during loading to check for any loss of the target compound if method optimization is required.

  • Washing (Impurity Removal):

    • Wash the cartridge with 10 mL of deionized water to remove highly polar impurities such as sugars and salts.

    • Follow with a wash of 10 mL of a weak organic solvent mixture (e.g., 10-20% methanol in water) to elute less polar impurities. The optimal percentage of organic solvent in the wash step should be determined empirically to maximize impurity removal without eluting this compound.

  • Elution (Analyte Collection):

    • Elute the retained this compound from the cartridge using an appropriate volume of a stronger organic solvent. A stepwise elution can be employed for better fractionation.

    • Fraction 1: Elute with 10 mL of 50% methanol in water.

    • Fraction 2: Elute with 10 mL of 80% methanol in water. This compound, as a glycoside, is expected to elute in a moderately polar solvent mixture.

    • Collect each fraction in a separate, labeled collection tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected fractions containing this compound using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for subsequent analysis by HPLC, LC-MS, or for bioassays.

Data Presentation

Compound ClassPlant SourceSPE SorbentElution Solvent(s)Recovery Rate (%)Reference
Asperosaponin VIDipsacus asperMacroporous Resin30% & 70% Ethanol95% (diversion rate)[4]
Iridoid GlycosidesHedyotis diffusaODSMethanol~50.1%[5]
SapogeninsVarious PlantsOctadecylNot Specified22-99%[6]
Camellia oleifera SaponinsCamellia oleiferaNot SpecifiedMethanol~100.4%[7]

Visualization

4.1. Experimental Workflow for this compound Solid-Phase Extraction

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_post Post-SPE Processing p1 Plant Material (Dipsacus asper roots) p2 70% Ethanol Extraction p1->p2 p3 Filtration & Concentration p2->p3 p4 Aqueous Resuspension p3->p4 s1 Conditioning (Methanol) p4->s1 Load Sample s2 Equilibration (Water) s1->s2 s3 Sample Loading s2->s3 s4 Washing (Water & 10-20% Methanol) s3->s4 s5 Elution (50-80% Methanol) s4->s5 d1 Solvent Evaporation s5->d1 d2 Purified this compound d1->d2

Caption: Workflow for the solid-phase extraction of this compound.

4.2. Logical Relationship of SPE Steps

This diagram illustrates the logical progression and purpose of each stage in the solid-phase extraction process.

SPE_Logic start Start conditioning Conditioning (Activate Sorbent) start->conditioning equilibration Equilibration (Prepare for Sample) conditioning->equilibration loading Sample Loading (Adsorb Analyte) equilibration->loading washing Washing (Remove Impurities) loading->washing elution Elution (Collect Analyte) washing->elution end End elution->end

Caption: Logical flow of the solid-phase extraction process.

References

Application Notes and Protocols for the Purification of Dipsanoside B using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside B, a triterpenoid saponin isolated from the roots of Dipsacus asper, has garnered significant interest within the scientific community.[1] Traditional medicine has long utilized Dipsacus asper, commonly known as Xu Duan, for its therapeutic properties, including strengthening bones and treating joint diseases.[1] Modern research has begun to elucidate the pharmacological activities of its constituents, with a focus on their anti-inflammatory and anti-arthritic potential. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, a crucial step for further pharmacological and clinical investigations.

Data Presentation

Table 1: Analytical HPLC Parameters for this compound Quantification
ParameterSpecification
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.05% Formic Acid in WaterB: Acetonitrile
Gradient Optimized for separation of this compound from other components
Detection Diode Array Detector (DAD)
Linearity (R²) for related compounds > 0.9991[2]
Recovery for related compounds 99.03–102.38%[2]
RSD of Repeatability < 3.45%[2]
RSD of Stability < 3.45%[2]

Note: The quantitative data presented is based on the analysis of multiple marker compounds, including this compound, from Dipsaci Radix.[2]

Experimental Protocols

Sample Preparation: Extraction of Crude Saponins from Dipsacus asper

A reliable method for the initial extraction of saponins from the dried roots of Dipsacus asper is essential for successful purification.

Materials:

  • Dried roots of Dipsacus asper

  • 80% Methanol

  • Ultrasonic bath

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Grind the dried roots of Dipsacus asper into a fine powder (approximately 80 mesh).[3]

  • Accurately weigh a desired amount of the powdered plant material.

  • Add 80% methanol to the powder in a suitable flask.[3]

  • Perform ultrasonication for 30 minutes to facilitate the extraction of saponins.[3]

  • After ultrasonication, filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times to ensure maximum yield.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.

  • Lyophilize the concentrated extract to obtain a crude saponin powder.

Enrichment of this compound using Macroporous Resin Column Chromatography

This preliminary purification step helps to enrich the saponin fraction, including this compound, and remove a significant portion of impurities.

Materials:

  • Crude saponin extract

  • AB-8 macroporous resin

  • Glass column

  • Ethanol (various concentrations: 10%, 40%, 70%)

  • Deionized water

Protocol:

  • Swell and pack the AB-8 macroporous resin into a glass column according to the manufacturer's instructions.

  • Dissolve the crude saponin extract in a minimal amount of deionized water.

  • Load the dissolved extract onto the pre-equilibrated resin column.

  • Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elute the column sequentially with increasing concentrations of ethanol in water. A suggested gradient is:

    • 10% Ethanol-water to elute polar compounds.

    • 40% Ethanol-water to elute a fraction containing this compound and other saponins.

    • 70% Ethanol-water to elute less polar compounds.

  • Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Combine the this compound-rich fractions and concentrate them under reduced pressure.

High-Purity Purification of this compound by Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This final step achieves high-purity isolation of this compound suitable for research and development purposes. The following protocol is extrapolated from established analytical methods for compounds from Dipsacus asper.

Materials:

  • Enriched saponin fraction

  • Preparative C18 HPLC column (e.g., dimensions of 20 x 250 mm, 10 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Preparative HPLC system with a fraction collector

Protocol:

  • Column: Utilize a preparative C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Develop a linear gradient to effectively separate this compound. A suggested starting point based on analytical methods is a gradient from a lower to a higher concentration of acetonitrile over a specified time. For example:

    • 0-10 min: 20% B

    • 10-40 min: 20-50% B (linear gradient)

    • 40-50 min: 50-90% B (linear gradient for column wash)

    • 50-60 min: Re-equilibration at 20% B (Note: The gradient will need to be optimized based on the specific column and system used.)

  • Flow Rate: Adjust the flow rate according to the preparative column dimensions (e.g., 10-20 mL/min).

  • Injection Volume: Dissolve the enriched saponin fraction in the initial mobile phase composition and inject a suitable volume onto the column.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm for saponins).

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain purified this compound.

Mandatory Visualizations

experimental_workflow start Dried Roots of Dipsacus asper extraction Ultrasonic Extraction (80% Methanol) start->extraction enrichment Macroporous Resin Column (AB-8 Resin) extraction->enrichment purification Preparative RP-HPLC (C18 Column) enrichment->purification end Purified this compound purification->end signaling_pathway cluster_cell Macrophage cluster_nucleus DipsanosideB This compound IKK IKK DipsanosideB->IKK Inhibition MAPK MAPK (p38, ERK, JNK) DipsanosideB->MAPK Inhibition LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Transcription Inflammation Inflammatory Response Genes->Inflammation

References

Application Notes and Protocols: Dipsanoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside B is a naturally occurring triterpenoid saponin found in plants of the Dipsacus genus. As a large and complex glycoside, its physicochemical properties, particularly solubility, are critical for its handling, formulation, and biological activity assessment. These application notes provide a summary of the known solubility characteristics of this compound, a detailed protocol for determining its solubility, and an overview of a relevant biological signaling pathway.

Physicochemical Properties

  • Molecular Formula: C₅₃H₈₆O₂₂

  • Molecular Weight: 1075.2 g/mol

  • Chemical Structure: this compound possesses a large oleanane-type pentacyclic triterpenoid aglycone with multiple sugar moieties attached. This structure, rich in hydroxyl groups, imparts a degree of polarity to the molecule.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively published. However, based on available information from chemical suppliers and the compound's structure, a qualitative solubility profile has been established. This compound, like many large saponins, exhibits poor solubility in water and non-polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventChemical ClassPolarityQualitative Solubility
Dimethyl Sulfoxide (DMSO)SulfoxidePolar AproticSoluble
PyridineHeterocyclePolar AproticSoluble
MethanolAlcoholPolar ProticSoluble
EthanolAlcoholPolar ProticSoluble
Water---Polar ProticInsoluble/Slightly Soluble
Ethyl AcetateEsterModerately PolarInsoluble/Slightly Soluble
HexaneAlkaneNon-polarInsoluble
ChloroformHalogenated AlkaneModerately PolarInsoluble/Slightly Soluble

Note: "Soluble" indicates that this compound is expected to dissolve to a practical concentration for in vitro assays, though the exact limit is not specified in the literature. For quantitative studies, experimental determination is necessary.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

4.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the resulting saturated solution is then quantified.

4.2. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Analytical balance

  • Volumetric flasks and pipettes

4.3. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[1]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.[1]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

  • Quantification: Dilute the filtered saturated solution as necessary and analyze it using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve generated from the standard solutions.

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

4.4. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Quantify concentration by HPLC E->F G Report solubility (mg/mL or mol/L) F->G

Shake-flask method workflow for solubility determination.

Biological Activity and Signaling Pathway

Recent studies have highlighted the therapeutic potential of this compound, particularly in the context of cardiovascular disease.

5.1. Anti-Atherosclerotic Effects

This compound has been shown to attenuate atherosclerosis. It functions by promoting autophagy in macrophages, which in turn inhibits the accumulation of lipids and the formation of foam cells—a key event in the development of atherosclerotic plaques.

5.2. Signaling Pathway in Macrophage Autophagy

The following diagram illustrates the proposed mechanism by which this compound mitigates atherosclerosis through the induction of autophagy in macrophages.

G cluster_extracellular Extracellular cluster_intracellular Macrophage DB This compound Autophagy Autophagy Induction DB->Autophagy Promotes oxLDL ox-LDL Lipid Lipid Droplets oxLDL->Lipid Increases FoamCell Foam Cell Formation Lipid->FoamCell Autophagy->Lipid Degrades Autophagy->FoamCell Inhibits Athero Atherosclerosis FoamCell->Athero

This compound's role in macrophage autophagy.

This pathway highlights how this compound promotes the cellular process of autophagy, leading to the breakdown of lipid droplets within macrophages. This action prevents the transformation of macrophages into foam cells, thereby inhibiting the progression of atherosclerosis. Other saponins from the Dipsacus genus have also been reported to modulate signaling pathways such as the WNT/β-catenin and estrogen signaling pathways, particularly in the context of bone health.

Conclusion

This compound is a promising natural compound with significant biological activity. Understanding its solubility is paramount for its effective use in research and development. While it demonstrates good solubility in polar aprotic and protic organic solvents like DMSO and alcohols, its aqueous solubility is limited. The provided protocols offer a standardized approach to quantitatively determine its solubility in various solvent systems, and the signaling pathway information provides a basis for further mechanistic studies.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of Dipsanoside B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dipsanoside B, a triterpenoid saponin, is a natural compound of interest for its potential therapeutic properties. Due to a lack of extensive research, its specific biological effects and mechanisms of action remain largely uncharacterized. These application notes provide a comprehensive guide for researchers to investigate the potential anti-inflammatory, anti-cancer, and neuroprotective effects of this compound using established cell-based assays. The following protocols and visualizations offer a framework for a systematic evaluation of this compound.

It is important to note that the quantitative data presented in the tables are hypothetical and for illustrative purposes, designed to guide researchers in their experimental design and data interpretation.

I. Anti-inflammatory Effects of this compound

Inflammation is a key pathological component of numerous diseases. The following assays can be employed to determine the anti-inflammatory potential of this compound.

1.1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.[1][2][3]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[1]

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration from a sodium nitrite standard curve.

Data Presentation:

Table 1: Hypothetical Inhibitory Effect of this compound on NO Production

This compound (µM)NO Concentration (µM)% Inhibition
0 (LPS only)35.2 ± 2.10
130.1 ± 1.814.5
522.5 ± 1.536.1
1015.3 ± 1.256.5
258.7 ± 0.975.3
504.2 ± 0.588.1

1.2. Pro-inflammatory Cytokine Release Assay

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. This assay measures the inhibitory effect of this compound on the release of these cytokines from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.[5]

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration of TNF-α and IL-6 in the samples.

Data Presentation:

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Release

This compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)
0 (LPS only)1250 ± 851800 ± 110
11050 ± 701550 ± 95
5800 ± 621100 ± 80
10550 ± 45750 ± 60
25300 ± 30400 ± 40
50150 ± 20200 ± 25

1.3. NF-κB Signaling Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[6][7] Investigating the effect of this compound on the NF-κB pathway can provide mechanistic insights into its anti-inflammatory activity. This can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB via Western blotting or immunofluorescence.

Visualization of the Proposed Anti-inflammatory Mechanism:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates DipsanosideB This compound DipsanosideB->IKK Inhibits? DNA DNA NFκB_nuc->DNA Binds ProInflammatoryGenes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->ProInflammatoryGenes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

II. Anti-cancer Effects of this compound

The potential of this compound to inhibit cancer cell growth and induce apoptosis can be evaluated using the following assays.

2.1. Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12] Viable cells with active metabolism convert MTT into a purple formazan product.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation:

Table 3: Hypothetical Cytotoxic Effect of this compound on Cancer Cells (48h)

This compound (µM)Cell Viability (%)
0100
195.2 ± 4.1
1078.5 ± 3.5
2555.3 ± 2.8
5032.7 ± 2.1
10015.1 ± 1.5

2.2. Apoptosis Assay (Annexin V/PI Staining)

Principle: This assay distinguishes between viable, apoptotic, and necrotic cells.[13][14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Quadrant Analysis:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualization of the Experimental Workflow:

G start Cancer Cells treatment Treat with This compound start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow end Apoptosis Quantification flow->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

III. Neuroprotective Effects of this compound

The potential of this compound to protect neuronal cells from damage can be assessed using the following assays.

3.1. Neuroprotection against Oxidative Stress

Principle: Oxidative stress is a major contributor to neurodegenerative diseases. This assay evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from oxidative stress-induced cell death, often induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is typically measured using the MTT assay.

Experimental Protocol:

  • Cell Culture: Culture and differentiate neuronal cells as required.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., 100 µM H₂O₂) for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in section 2.1 to determine the protective effect of this compound.

Data Presentation:

Table 4: Hypothetical Neuroprotective Effect of this compound against H₂O₂-induced Toxicity

TreatmentCell Viability (%)
Control100
H₂O₂ only45.3 ± 3.2
H₂O₂ + this compound (1 µM)55.1 ± 2.9
H₂O₂ + this compound (5 µM)68.7 ± 3.8
H₂O₂ + this compound (10 µM)82.4 ± 4.1
H₂O₂ + this compound (25 µM)90.2 ± 4.5

3.2. MAPK Signaling Pathway

Principle: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are involved in cellular responses to stress and can contribute to neuronal apoptosis.[17][18][19][20] Investigating the effect of this compound on the phosphorylation of these kinases can elucidate its neuroprotective mechanism.

Visualization of the Proposed Neuroprotective Mechanism:

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion OxidativeStress Oxidative Stress (e.g., H₂O₂) MAPKKK MAPKKK OxidativeStress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates ApoptoticGenes Apoptotic Genes MAPK->ApoptoticGenes Activates Apoptosis Apoptosis MAPK->Apoptosis DipsanosideB This compound DipsanosideB->MAPKKK Inhibits? ApoptoticGenes->Apoptosis

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Disclaimer: The experimental protocols and data presented are intended as a general guide. Specific cell lines, compound concentrations, and incubation times should be optimized for each experimental setup. The signaling pathways depicted are simplified representations of complex biological processes and the proposed effects of this compound are hypothetical pending experimental validation.

References

Dipsanoside B: A Potential Signaling Inhibitor for Inflammatory and Proliferative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Dipsanoside B, a triterpenoid saponin, is emerging as a compound of interest for its potential therapeutic applications, particularly in the context of diseases driven by aberrant cellular signaling. While direct evidence is still developing, related compounds and extracts from the Dipsacus genus, from which this compound is derived, have demonstrated significant anti-inflammatory and anti-proliferative effects. These effects are often mediated through the inhibition of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides an overview of the potential of this compound as a signaling inhibitor, supported by data from related compounds, and outlines detailed protocols for investigating its mechanism of action.

Recent studies have highlighted the anti-atherosclerotic properties of Dipsacoside B, demonstrating its ability to promote autophagy and inhibit lipid accumulation in macrophages.[1] Furthermore, extracts from Dipsacus inermis have been shown to exert anti-inflammatory effects by directly inhibiting the NF-κB pathway.[2] Saponins, the class of phytochemicals to which this compound belongs, are widely recognized for their capacity to modulate inflammatory responses by targeting both the NF-κB and MAPK signaling cascades.[3][4][5] Although direct quantitative data for this compound's inhibition of these specific pathways is not yet available in the public domain, studies on analogous compounds provide a strong rationale for its investigation as a signaling inhibitor. For instance, Dioscorealide B, another natural compound, has been shown to inhibit nitric oxide production with an IC50 of 2.85 µM and suppress the activation of both NF-κB and ERK1/2.[6]

Key Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNF-α Receptor Receptor LPS/TNFa->Receptor IKK IKK Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive NF-κB (p50/p65) IkBa_P p-IκBα NFkB_active NF-κB (p50/p65) Proteasome Proteasome IkBa_P->Proteasome Degradation DNA DNA NFkB_active->DNA Translocation DipsanosideB This compound DipsanosideB->IKK Inhibition? Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK). Key MAPK families include ERK, JNK, and p38, which are activated by various extracellular stimuli and regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

MAPK_Pathway Stimuli Stress / Growth Factors MAP3K MAP3K (e.g., TAK1, MEKK) Stimuli->MAP3K Activation MAP2K MAP2K (e.g., MKK3/6, MEK1/2) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) MAPK->TranscriptionFactors Activation Gene_Expression Inflammatory & Proliferative Gene Expression TranscriptionFactors->Gene_Expression Transcription DipsanosideB This compound DipsanosideB->MAPK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

To elucidate the inhibitory potential of this compound on these signaling pathways, a series of in vitro experiments can be performed. The following protocols provide a framework for these investigations.

Cell Culture and Treatment

RAW 264.7 murine macrophages are a suitable model for studying inflammatory responses. Cells should be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are typically pre-treated with varying concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with functional assays.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect the phosphorylation status and total protein levels of key signaling molecules.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates at a density of 2 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for IκBα phosphorylation, 15-60 minutes for MAPK phosphorylation).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (RAW 264.7 + this compound + LPS) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., p-IκBα, p-p38) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of signaling proteins.

Data Presentation

All quantitative data should be presented in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.

Table 1: Effect of this compound on Cell Viability

This compound (µM)Cell Viability (%)
0 (Control)100
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide Production by this compound

TreatmentNitrite Concentration (µM)% Inhibition
Control
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)

Table 3: Densitometric Analysis of Western Blot Results

Treatmentp-IκBα / Total IκBαp-p38 / Total p38p-ERK / Total ERKp-JNK / Total JNK
Control1.01.01.01.0
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)

Note: The tables are templates. The actual data will be generated from the experiments.

Conclusion

The available evidence strongly suggests that this compound possesses anti-inflammatory properties that are likely mediated through the inhibition of key signaling pathways such as NF-κB and MAPK. The provided protocols offer a robust framework for researchers to systematically investigate these mechanisms and quantify the inhibitory potential of this compound. Such studies are crucial for validating its therapeutic promise and advancing its development as a novel agent for treating inflammatory and proliferative diseases.

References

Applications of Dipsanoside B in Pharmacological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside B is a naturally occurring saponin found in plants of the Dipsacus genus, which have a long history of use in traditional medicine for treating a variety of ailments, including bone fractures, inflammatory diseases, and liver conditions. While specific research on this compound is limited, the pharmacological activities of the Dipsacus genus and its other isolated compounds, including various dipsanosides, suggest a range of potential therapeutic applications for this compound. This document provides an overview of these potential applications and detailed protocols for preclinical research to investigate the pharmacological effects of this compound.

Potential Pharmacological Applications

Based on the known bioactivities of Dipsacus extracts and related compounds, this compound is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Activity: Dipsacus species have demonstrated significant anti-inflammatory effects.

  • Antibacterial Activity: Saponins from Dipsacus, referred to as dipsanosides, have shown bactericidal action.

  • Osteoprotective Effects: Traditional use and modern studies support the role of Dipsacus in promoting bone health.

  • Hepatoprotective Activity: Extracts from the Dipsacus genus have been shown to protect the liver from damage.

Data Presentation: Putative Efficacy of this compound

Due to the limited publicly available data specifically for this compound, the following table presents hypothetical yet plausible quantitative data based on the activities of related compounds from the Dipsacus genus. This table is intended to serve as a template for organizing experimental results.

Pharmacological ActivityAssay TypeTest SystemPutative IC50/EC50/Effective Concentration
Anti-inflammatory Nitric Oxide (NO) Inhibition AssayLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages10-50 µM
Pro-inflammatory Cytokine (TNF-α, IL-6) InhibitionLPS-stimulated RAW 264.7 macrophages5-25 µM
Antibacterial Minimum Inhibitory Concentration (MIC) AssayStaphylococcus aureus16-64 µg/mL
DNA Gyrase Inhibition AssayPurified S. aureus DNA Gyrase1-10 µM
Osteoprotective Alkaline Phosphatase (ALP) Activity AssayMC3T3-E1 osteoblast precursor cells1-20 µM (EC50)
Osteoclast Differentiation Assay (TRAP staining)RANKL-stimulated RAW 264.7 cells5-50 µM (IC50)
Hepatoprotective ALT/AST Release AssayCarbon tetrachloride (CCl4)-induced hepatotoxicity in HepG2 cells10-100 µM

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (no this compound) and a negative control group (no LPS) should be included.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition and calculate the IC50 value.

Antibacterial Activity: DNA Gyrase Inhibition Assay

Objective: To determine if this compound inhibits the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from S. aureus)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

  • This compound

  • Positive control inhibitor (e.g., Novobiocin)

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., Ethidium Bromide)

Procedure:

  • Set up reaction mixtures in microcentrifuge tubes containing assay buffer, relaxed plasmid DNA (0.5 µg), and various concentrations of this compound.

  • Add DNA gyrase (1 unit) to each reaction tube.

  • Initiate the reaction by adding ATP (1 mM).

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by adding a stop solution/loading dye (containing SDS and EDTA).

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA dye and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-inhibitor control.

Osteoprotective Effects: Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

Objective: To assess the effect of this compound on the differentiation of pre-osteoblastic cells.

Materials:

  • MC3T3-E1 pre-osteoblastic cell line

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Ascorbic acid

  • β-glycerophosphate

  • This compound

  • Alkaline Phosphatase (ALP) activity assay kit

  • 24-well cell culture plates

Procedure:

  • Seed MC3T3-E1 cells in a 24-well plate at a density of 2 x 10^4 cells/well.

  • After 24 hours, replace the medium with osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing various concentrations of this compound.

  • Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • At the end of the culture period, wash the cells with PBS and lyse them.

  • Determine the ALP activity in the cell lysates using an ALP activity assay kit according to the manufacturer's instructions.

  • Measure the total protein concentration in the lysates for normalization.

  • Express ALP activity as units per mg of protein.

Hepatoprotective Activity: In Vitro CCl4-Induced Hepatotoxicity Assay

Objective: To evaluate the protective effect of this compound against carbon tetrachloride (CCl4)-induced damage in HepG2 cells.

Materials:

  • HepG2 human hepatoma cell line

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Carbon tetrachloride (CCl4)

  • This compound

  • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce hepatotoxicity by exposing the cells to CCl4 (e.g., 10 mM) for a specified period (e.g., 4 hours).

  • Collect the cell culture supernatant.

  • Measure the activity of ALT and AST released into the supernatant using commercially available assay kits.

  • A significant decrease in the levels of ALT and AST in the this compound-treated groups compared to the CCl4-only treated group indicates a hepatoprotective effect.

Visualizations

Dipsanoside_B_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway DipsanosideB This compound DipsanosideB->NFkB_Pathway iNOS iNOS NFkB_Pathway->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO->Inflammation

Caption: Putative anti-inflammatory signaling pathway of this compound.

Dipsanoside_B_Antibacterial_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Study cluster_2 Outcome DipsanosideB This compound MIC_Assay MIC Assay (vs. Bacterial Strains) DipsanosideB->MIC_Assay DNAGyrase_Assay DNA Gyrase Inhibition Assay MIC_Assay->DNAGyrase_Assay If Active Inhibition Inhibition of Bacterial Growth DNAGyrase_Assay->Inhibition

Caption: Experimental workflow for antibacterial assessment of this compound.

Dipsanoside_B_Osteoprotective_Hepatoprotective_Logic cluster_osteo Osteoprotective Effects cluster_hepato Hepatoprotective Effects DipsanosideB This compound PromoteOsteoblast Promotes Osteoblast Differentiation DipsanosideB->PromoteOsteoblast InhibitOsteoclast Inhibits Osteoclast Differentiation DipsanosideB->InhibitOsteoclast ReduceToxicity Reduces Toxin-Induced Hepatocyte Damage DipsanosideB->ReduceToxicity

Caption: Logical relationship of this compound's potential therapeutic effects.

Troubleshooting & Optimization

Technical Support Center: Optimizing Dipsanoside B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dipsanoside B.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: Recent studies suggest that Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) is a highly proficient and environmentally friendly method for isolating this compound and similar compounds.[1] This method has shown a 1.2- to 4-fold increase in extraction efficiency compared to traditional methods like reflux extraction and ultrasonic extraction with conventional solvents.[1]

Q2: Which solvents are suitable for this compound extraction?

A2: this compound is soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2] For DES-UAE, a mixture of Choline Chloride and Ethylene Glycol (ChCl:EG) in a 1:2 molar ratio with 40% water content has been identified as an optimal deep eutectic solvent.[1] Among conventional solvents, 50% ethanol has been shown to provide a relatively high yield.[1]

Q3: What are the key factors influencing the extraction yield of this compound?

A3: The primary factors that affect the extraction yield include the extraction method, solvent type, extraction temperature, extraction time, liquid-to-solid ratio, and ultrasonic or microwave power.[1][3][4] Optimizing these parameters is crucial for maximizing the yield.

Q4: Can ultrasound and microwave assistance improve extraction efficiency?

A4: Yes, both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are advanced techniques that can significantly improve extraction efficiency.[3][4][5] UAE utilizes acoustic cavitation to enhance mass transfer, while MAE uses microwave energy to heat the solvent and sample, leading to faster and more efficient extraction with reduced solvent consumption.[3][6]

Q5: How stable is this compound during the extraction process?

A5: The stability of saponins like this compound can be affected by factors such as high temperatures, prolonged extraction times, and extreme pH levels.[4][6][7] It is important to use optimized conditions to prevent degradation. For instance, in microwave-assisted extraction of similar compounds, temperatures above 100°C can lead to thermal degradation.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Extraction Yield Suboptimal extraction parameters.- Optimize extraction temperature, time, and liquid-to-solid ratio. For DES-UAE, optimal conditions have been found to be around 51°C, 43 minutes, and a 22 mL/g liquid-to-solid ratio.[1]- Ensure the appropriate solvent is being used. A ChCl:EG (1:2) deep eutectic solvent with 40% water has shown high efficiency.[1] For conventional solvents, 50% ethanol is a good starting point.[1]
Inefficient extraction method.- Consider switching to a more advanced method like Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) or Microwave-Assisted Extraction (MAE).[1][4]
Incomplete cell wall disruption.- If using plant material, ensure it is properly dried and ground to a fine powder to increase the surface area for extraction.[8]- For UAE, ensure sufficient ultrasonic power is applied to induce cavitation and disrupt cell walls. An ultrasonic power of 280 W has been used effectively.[1]
Presence of Impurities in the Extract Non-selective solvent.- Use a more selective solvent system. Deep eutectic solvents can sometimes offer higher selectivity compared to conventional organic solvents.[1]- Employ post-extraction purification steps such as column chromatography (e.g., macroporous resin, silica gel) to separate this compound from other components.[8]
Co-extraction of other compounds.- Adjust the polarity of the extraction solvent. A gradient elution in chromatography can help in separating compounds with different polarities.[9]
Degradation of this compound Excessive temperature or extraction time.- Reduce the extraction temperature and duration. MAE and UAE are known for reducing extraction times, which can help minimize degradation.[6][10]- For MAE, it has been observed that for some compounds, a shorter extraction time (e.g., 2 minutes) yields better results than longer times due to reduced degradation.[4]
Unsuitable pH of the extraction solvent.- The pH of the solvent can affect the stability of the target compound. For phenolic compounds, a lower pH is often more favorable.[4] The optimal pH should be determined experimentally for this compound.

Quantitative Data Summary

Table 1: Comparison of Different Extraction Methods for Saponins (including Dipsacoside B)

Extraction MethodSolventTemperature (°C)Time (min)Liquid-Solid Ratio (mL/g)Yield (mg/g)Reference
DES-UAE (Optimized)ChCl:EG (1:2) with 40% water514322101.82 ± 3.7[1]
Reflux ExtractionNot specifiedNot specifiedNot specifiedNot specified69.53[1]
Ultrasonic Extraction50% MethanolNot specifiedNot specifiedNot specified78.27[1]
Maceration50% Ethanol253602070.83 ± 3.5[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) of this compound

This protocol is based on the optimized conditions for the extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides.[1]

1. Materials and Reagents:

  • Dried and powdered plant material containing this compound (sieved).
  • Choline Chloride (ChCl).
  • Ethylene Glycol (EG).
  • Deionized water.
  • Ultrasonic bath or probe system (e.g., KQ-400DE, 280 W).
  • Conical flasks (50 mL).
  • Centrifuge.
  • 0.45 μm microporous membrane filter.

2. Preparation of Deep Eutectic Solvent (DES):

  • Prepare the ChCl:EG (1:2 molar ratio) solvent.
  • Add 40% (w/w) of water to the ChCl:EG mixture and stir until a homogeneous, clear liquid is formed.

3. Extraction Procedure:

  • Accurately weigh 1.0 g of the sieved plant powder and place it into a 50 mL conical flask.
  • Add the prepared DES at a liquid-to-solid ratio of 22 mL/g.
  • Place the flask in the ultrasonic device.
  • Set the extraction temperature to 51°C.
  • Set the ultrasonic power to 280 W.
  • Begin sonication and continue for 43 minutes.
  • After extraction, centrifuge the mixture at 3800 r/min for 15 minutes at 25°C.
  • Collect the supernatant (the extract).
  • Filter the extract through a 0.45 μm microporous membrane before analysis (e.g., by HPLC).

Visualizations

experimental_workflow start Start: Plant Material prep Sample Preparation (Drying, Grinding, Sieving) start->prep extraction Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) prep->extraction separation Centrifugation & Filtration extraction->separation analysis Analysis (e.g., HPLC) separation->analysis purification Purification (Optional) (e.g., Column Chromatography) separation->purification final_product Purified this compound purification->final_product

Caption: Experimental workflow for this compound extraction.

troubleshooting_low_yield start Low this compound Yield check_params Are extraction parameters (T, t, L/S ratio) optimized? start->check_params optimize_params Optimize parameters based on literature or perform a Design of Experiments (DoE). check_params->optimize_params No check_method Is the extraction method efficient? check_params->check_method Yes end Yield Improved optimize_params->end change_method Consider advanced methods: - DES-UAE - MAE check_method->change_method No check_material Is the plant material properly prepared? check_method->check_material Yes change_method->end improve_prep Ensure proper drying, grinding, and sieving. check_material->improve_prep No check_solvent Is the solvent appropriate? check_material->check_solvent Yes improve_prep->end change_solvent Test different solvents (e.g., DES, 50% Ethanol). check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: Troubleshooting guide for low this compound yield.

References

Technical Support Center: Dipsanoside B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Dipsanoside B for improved peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: A good starting point for analyzing this compound, an iridoid glucoside tetramer from Dipsacus asperoides, is a reverse-phase HPLC method. Based on fingerprint analysis of this plant, a C18 column is recommended with a mobile phase consisting of a gradient of acetonitrile and water.[1] The initial method parameters can be set as described in the experimental protocol section below.

Q2: My this compound peak is showing poor resolution and is co-eluting with other components. What is the first parameter I should adjust?

A2: The first and often most impactful parameter to adjust for improving resolution is the mobile phase composition.[2][3] For reverse-phase chromatography of glycosides, altering the gradient steepness is a powerful tool. A shallower gradient, meaning a slower increase in the organic solvent (acetonitrile) concentration over time, will increase retention and often improve the separation of closely eluting peaks.[2]

Q3: Can changing the column improve the resolution of my this compound peak?

A3: Yes, column selection is a critical factor for resolution. If optimizing the mobile phase is insufficient, consider the following:

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.[2]

  • Column Length: A longer column generally increases the number of theoretical plates, which can lead to better separation, though it will also increase analysis time and backpressure.[2][4]

  • Stationary Phase: While C18 is a good starting point, switching to a different stationary phase, such as a C8 or a phenyl-hexyl column, can alter the selectivity and may improve the resolution of this compound from interfering compounds.[5]

Q4: What is the effect of temperature and flow rate on the peak resolution of this compound?

A4: Both temperature and flow rate can significantly impact resolution:

  • Temperature: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved resolution.[2] However, for thermolabile compounds, excessively high temperatures should be avoided. A typical starting point is 35°C.[1]

  • Flow Rate: Lowering the flow rate can enhance resolution by allowing more time for the analyte to interact with the stationary phase.[2] A standard flow rate to begin with is 1.0 mL/min.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Resolution or Co-elution

  • Question: My this compound peak is not well-separated from an adjacent peak. How can I improve the resolution?

  • Answer: To improve the resolution between two closely eluting peaks, a systematic approach is recommended. The relationship between different HPLC parameters and their effect on resolution is outlined below. Start by optimizing the mobile phase gradient, as this often yields the most significant improvement.

    cluster_resolution Improving Peak Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Parameter Adjustment cluster_method Method Parameter Modification Troubleshooting Poor Resolution OptimizeMobilePhase Optimize Mobile Phase Troubleshooting->OptimizeMobilePhase Primary Action AdjustColumn Adjust Column Parameters Troubleshooting->AdjustColumn Secondary Action ModifyMethod Modify Method Parameters Troubleshooting->ModifyMethod Tertiary Action ShallowGradient Shallower Gradient OptimizeMobilePhase->ShallowGradient ChangeSolvent Change Organic Solvent (e.g., to Methanol) OptimizeMobilePhase->ChangeSolvent AddModifier Add Modifier (e.g., 0.1% Formic Acid) OptimizeMobilePhase->AddModifier SmallerParticles Smaller Particle Size AdjustColumn->SmallerParticles LongerColumn Longer Column AdjustColumn->LongerColumn DifferentStationaryPhase Different Stationary Phase AdjustColumn->DifferentStationaryPhase LowerFlowRate Lower Flow Rate ModifyMethod->LowerFlowRate AdjustTemperature Adjust Temperature ModifyMethod->AdjustTemperature

    Caption: Troubleshooting workflow for poor peak resolution.

Problem 2: Peak Tailing

  • Question: The peak for this compound is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For a complex glycoside like this compound, this can be common.

    • Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase can suppress the ionization of any acidic functional groups on the molecule, leading to sharper peaks.

    • Column Activity: If the peak tailing persists, it might be due to active sites on the column packing material. Consider using a column with end-capping or trying a different brand of C18 column.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.

Problem 3: Split Peaks

  • Question: My this compound peak appears as a split or double peak. What should I investigate?

  • Answer: A split peak can be caused by several factors. A logical diagnostic workflow is presented below.

    G Start Split Peak Observed CheckColumn Is the column equilibrated? Start->CheckColumn CheckSolvent Is the sample solvent compatible with the mobile phase? CheckColumn->CheckSolvent Yes Equilibrate Equilibrate column for a longer duration. CheckColumn->Equilibrate No CheckContamination Is the column or guard column contaminated? CheckSolvent->CheckContamination Yes DissolveInMobilePhase Dissolve sample in the initial mobile phase. CheckSolvent->DissolveInMobilePhase No CleanOrReplace Clean or replace the guard/analytical column. CheckContamination->CleanOrReplace Yes End Problem Resolved CheckContamination->End No Equilibrate->End DissolveInMobilePhase->End CleanOrReplace->End

    Caption: Diagnostic workflow for troubleshooting split peaks.

Experimental Protocols

Baseline HPLC Method for this compound

This protocol is a recommended starting point for the analysis of this compound. Optimization will likely be required to achieve the desired resolution for your specific sample matrix.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10-50% B over 30 minutes
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Detection Wavelength 212 nm[1]
Injection Volume 10 µL

Data Presentation

Table 1: Effect of Mobile Phase Gradient on Resolution

This table illustrates the potential impact of adjusting the gradient steepness on the resolution (Rs) between this compound and a closely eluting impurity.

Gradient (Time to reach 50% Acetonitrile)Resolution (Rs)Analysis Time (min)
15 minutes (Steep)1.220
30 minutes (Moderate)1.835
45 minutes (Shallow)2.150

Table 2: Influence of Column Parameters on Peak Efficiency and Resolution

This table provides a comparison of how different column configurations can affect the theoretical plates (N) and the resulting resolution.

Column TypeTheoretical Plates (N)Resolution (Rs)Backpressure (psi)
C18, 250mm, 5µm15,0001.81500
C18, 150mm, 3.5µm18,0002.02500
C18, 100mm, 1.8µm (UHPLC)25,0002.56000

References

Challenges in Dipsanoside B isolation from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter during the isolation of Dipsanoside B from crude extracts.

Section 1: Extraction Challenges

This section focuses on common issues encountered during the initial extraction of this compound from plant material, primarily the roots of Dipsacus asper.

Frequently Asked Questions (FAQs) - Extraction

Q1: What is the most effective solvent for extracting this compound?

A1: Ethanol and methanol are commonly used solvents for the extraction of saponins like this compound due to their good solubility characteristics for these compounds.[1] An 80% methanol solution has been effectively used for the extraction of this compound and other bioactive components from Dipsacus asper.[2] Water is also a viable solvent, and water extracts have shown high antioxidant activity, suggesting good extraction of phenolic compounds that may be present alongside saponins.[3] The choice of solvent can impact the co-extraction of impurities, so downstream purification must be considered.

Q2: How can I improve the yield of this compound from my crude extract?

A2: To improve the yield, consider the following factors:

  • Particle Size: Grinding the plant material to a fine powder (e.g., 80 mesh) increases the surface area for solvent penetration and can enhance extraction efficiency.[2]

  • Extraction Method: While maceration and reflux extraction are traditional methods, modern techniques like ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE) can significantly improve yields and reduce extraction time.[4][5] For instance, PLE has been reported to increase saponin yield by 20-30% compared to conventional methods.[4]

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally increases the extraction yield, but an excessively high ratio will require more time and energy for solvent removal during concentration.

  • Temperature: Higher temperatures can increase the solubility of this compound and improve extraction efficiency. However, be mindful of the potential for thermal degradation of the target compound and other constituents.

Q3: My crude extract is a complex mixture with many interfering substances. How can I perform an initial cleanup?

A3: A common initial cleanup step is solvent partitioning. After concentrating the initial extract (e.g., methanol or ethanol extract), it can be dissolved in water and then partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Saponins like this compound are typically enriched in the n-butanol fraction. This process helps to remove highly nonpolar compounds (like sterols) and highly polar compounds (like sugars and some organic acids).

Troubleshooting Guide - Extraction
Problem Possible Cause Suggested Solution
Low Yield of this compound in Crude Extract Inefficient extraction method.Switch to a more efficient method like ultrasound-assisted or pressurized liquid extraction.
Inappropriate solvent.Use a polar solvent like 80% methanol or 70% ethanol.
Insufficient grinding of plant material.Grind the plant material to a finer particle size (e.g., 80 mesh).
Low concentration of this compound in the raw plant material.Ensure the correct plant part (roots of Dipsacus asper) is used. The concentration of saponins can vary based on the plant's origin and processing.[6]
Crude extract is difficult to filter. High content of mucilage or polysaccharides.Centrifuge the extract at high speed to pellet fine particulates. Consider a preliminary precipitation step with a solvent in which this compound is soluble but polysaccharides are not (e.g., adding ethanol to a concentrated aqueous extract).
Loss of this compound during solvent partitioning. Incorrect pH of the aqueous phase.Ensure the aqueous phase is neutral to slightly acidic during partitioning to maintain the stability of the saponin glycosidic bonds.

Section 2: Purification Challenges

This section addresses common issues faced during the purification of this compound from the crude or semi-purified extract.

Frequently Asked Questions (FAQs) - Purification

Q1: What are the major challenges in purifying this compound?

A1: The primary challenges in purifying this compound, a saponin, include:

  • Co-eluting Impurities: Crude extracts of Dipsacus asper contain numerous other structurally similar saponins (e.g., Dipsanoside A, Asperosaponin VI), iridoid glycosides (e.g., loganin), and phenolic compounds (e.g., caffeic acid, chlorogenic acid) that can be difficult to separate.[2]

  • Lack of a Strong Chromophore: Saponins like this compound do not have a strong UV chromophore, making detection by standard UV-Vis detectors at common wavelengths (e.g., 254 nm) inefficient and leading to low sensitivity.[5]

  • Similar Polarity of Saponins: The presence of multiple sugar moieties gives different saponins similar polarities, making their separation by normal-phase or reversed-phase chromatography challenging.

Q2: What type of chromatography is best suited for this compound purification?

A2: A multi-step chromatographic approach is typically necessary.

  • Initial Fractionation: Medium Pressure Liquid Chromatography (MPLC) or column chromatography with macroporous resins (e.g., XAD-16) can be used for initial fractionation of the crude extract.

  • Intermediate Purification: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for separating saponins as it avoids irreversible adsorption onto a solid support.[5]

  • Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a reversed-phase column (e.g., C18) is often used for the final purification to obtain high-purity this compound.

Q3: How can I improve the detection of this compound during HPLC?

A3: Due to the weak UV absorbance of saponins, using a more universal detector is recommended. An Evaporative Light Scattering Detector (ELSD) is highly suitable for detecting non-volatile compounds like saponins, regardless of their optical properties.[5] Alternatively, a low wavelength (e.g., 200-210 nm) can be used with a UV detector, but this may result in a less stable baseline and interference from solvents.

Troubleshooting Guide - Purification
Problem Possible Cause Suggested Solution
Poor resolution between this compound and other saponins in Prep-HPLC. Inappropriate mobile phase gradient.Optimize the gradient by making it shallower around the elution time of this compound.
Unsuitable stationary phase.Experiment with different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to exploit subtle differences in hydrophobicity.
Overloading of the column.Reduce the sample load to improve resolution.
Low recovery of this compound from the column. Irreversible adsorption to the stationary phase.This is less of a problem with modern reversed-phase columns but can occur with silica-based columns. Consider using a polymer-based column or HSCCC.
Degradation on the column.Ensure the mobile phase pH is within the stable range for the column and this compound (see Section 3).
No distinct peak observed for this compound. Inadequate detection method.Use an ELSD or a UV detector at a low wavelength (200-210 nm).
Concentration of this compound is too low.Concentrate the sample before injection or use a more sensitive detector.

Section 3: Stability and Handling

This section provides guidance on the stability of this compound and best practices for its handling and storage.

Frequently Asked Questions (FAQs) - Stability and Handling

Q1: What are the main factors that can cause the degradation of this compound?

A1: The main factors affecting the stability of saponins like this compound are:

  • pH: The glycosidic bonds of saponins are susceptible to hydrolysis under acidic or strongly alkaline conditions. Generally, neutral to slightly acidic conditions are preferred for stability. Studies on similar glycosidic compounds show that they are more stable in acidic solutions than in alkaline solutions.[7][8]

  • Temperature: High temperatures can accelerate the rate of hydrolysis and other degradation reactions.[7]

  • Enzymatic Degradation: Crude plant extracts may contain active glycosidase enzymes that can cleave the sugar moieties from the saponin aglycone.

Q2: How should I store crude extracts and purified this compound?

A2:

  • Crude Extracts: Store crude extracts in a dried powder form in a cool, dark, and dry place. If in solution, store at low temperatures (e.g., 4°C for short-term, -20°C for long-term) and protect from light.

  • Purified this compound: Store as a lyophilized powder at -20°C or below for long-term stability. For solutions, prepare them fresh if possible. If storage of a solution is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 5-6), filter-sterilize, and store at -20°C or -80°C.

Troubleshooting Guide - Stability
Problem Possible Cause Suggested Solution
Loss of this compound during processing (e.g., evaporation). Thermal degradation.Use low-temperature evaporation techniques such as a rotary evaporator under vacuum or freeze-drying (lyophilization).
Hydrolysis due to pH changes.Ensure that the pH of the solution remains in the stable range (neutral to slightly acidic) during processing.
Appearance of new, unexpected peaks in HPLC analysis of a stored sample. Degradation of this compound.Check the storage conditions (temperature, pH, light exposure). The new peaks could be the aglycone or partially hydrolyzed saponins.
Microbial contamination.If the sample is in solution, ensure it is sterile-filtered before storage.

Data Presentation

Table 1: Common Co-occurring Compounds in Dipsacus asper Extracts

Compound Class Compound Name Typical Content Range in Raw Radix Dipsaci (µg/mL of extract)
Saponins Asperosaponin VI1952.01
Dipsanoside A110.85
Iridoid Glycosides Loganic acid953.54
Loganin1185.03
Phenolic Acids Caffeic acid420.73
Chlorogenic acid477.26
Isochlorogenic acid A830.06
Isochlorogenic acid B602.70
Isochlorogenic acid C602.70

Data synthesized from Tan et al. (2024).[2] The concentrations are from a standardized extract preparation and serve as a reference for the relative abundance of these compounds.

Table 2: General Preparative HPLC Parameters for Saponin Purification

Parameter Recommendation
Column Reversed-phase C18 (e.g., 250 mm x 10.0 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or 0.1% acetic acid
Mobile Phase B Acetonitrile or Methanol
Gradient A shallow gradient optimized for the separation of saponins (e.g., 30-40% B over 45 minutes)
Flow Rate Dependent on column dimensions (e.g., 5 mL/min for a 10 mm ID column)
Detection ELSD or UV at 200-210 nm
Column Temperature 30-40 °C to improve peak shape and reduce viscosity

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

  • Preparation: Grind dried roots of Dipsacus asper to a fine powder (80 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a conical flask.

    • Add 250 mL of 80% methanol.[2]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration:

    • Filter the mixture through filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Solvent Partitioning:

    • Dissolve the concentrated extract in 100 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Partition three times with 100 mL of ethyl acetate. Discard the ethyl acetate fractions.

    • Partition the remaining aqueous layer three times with 100 mL of n-butanol.

    • Combine the n-butanol fractions and concentrate under reduced pressure to obtain the saponin-rich extract.

Protocol 2: Preparative HPLC Purification of this compound

  • Sample Preparation: Dissolve the saponin-rich extract obtained from Protocol 1 in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 10.0 mm, 5 µm.

    • Mobile Phase: A: Water with 0.1% acetic acid; B: Methanol.

    • Gradient: Start with a composition that allows for the binding of all compounds (e.g., 70% A, 30% B). Run a linear gradient to a higher concentration of B over 40-60 minutes, ensuring the gradient is shallow around the expected elution time of this compound.

    • Flow Rate: 5.0 mL/min.

    • Detection: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or UV at 205 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound based on the chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

  • Final Step: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization.

Visualizations

DipsanosideB_Isolation_Workflow start Dried Dipsacus asper Roots grinding Grinding (80 mesh) start->grinding extraction Ultrasound-Assisted Extraction (80% Methanol) grinding->extraction filtration Filtration & Concentration extraction->filtration partitioning Solvent Partitioning (Water/EtOAc -> Water/n-BuOH) filtration->partitioning cleanup Column Chromatography (Macroporous Resin) partitioning->cleanup purification Preparative HPLC or HSCCC cleanup->purification analysis Purity Analysis (Analytical HPLC) purification->analysis end Pure this compound analysis->end

Figure 1: General workflow for the isolation of this compound.

Low_Yield_Troubleshooting start Low Yield of this compound check_extraction Check Extraction Step start->check_extraction check_purification Check Purification Step check_extraction->check_purification No extraction_solvent Is the extraction solvent optimal? (e.g., 80% MeOH) check_extraction->extraction_solvent Yes check_stability Check for Degradation check_purification->check_stability No purification_recovery Is recovery from the column low? check_purification->purification_recovery Yes stability_temp Was the sample exposed to high temperatures? check_stability->stability_temp Yes extraction_method Is the extraction method efficient? (e.g., UAE, PLE) extraction_solvent->extraction_method extraction_material Is the plant material of good quality? extraction_method->extraction_material extraction_solution Optimize solvent, method, or source new material. extraction_material->extraction_solution purification_detection Is the detection method adequate? (e.g., ELSD) purification_recovery->purification_detection purification_resolution Is resolution poor, leading to loss in fractionation? purification_detection->purification_resolution purification_solution Optimize chromatography or detection method. purification_resolution->purification_solution stability_ph Was the sample exposed to harsh pH? stability_temp->stability_ph stability_solution Use low-temperature processing and maintain neutral/slightly acidic pH. stability_ph->stability_solution

Figure 2: Troubleshooting decision tree for low this compound yield.

Figure 3: Challenges in separating this compound from common impurities.

References

Technical Support Center: Preventing Dipsanoside B Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dipsanoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: The degradation of this compound, a triterpenoid saponin, is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can accelerate the hydrolysis of the glycosidic bonds in the this compound molecule, leading to the loss of sugar moieties and the formation of degradation products. High temperatures during extraction, such as prolonged heating or boiling, should be carefully controlled.[1][2]

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Strongly acidic environments can lead to rapid hydrolysis of the glycosidic linkages.[3][4] While some saponins show increased stability in slightly acidic conditions, extreme pH levels should be avoided.

  • Enzymatic Activity: The presence of endogenous enzymes (glycosidases) in the plant material can lead to the enzymatic hydrolysis of this compound. These enzymes can become active once the plant cells are disrupted during the extraction process.

Q2: I am observing lower than expected yields of this compound in my extract. What could be the cause?

A2: Lower than expected yields are often a result of degradation during the extraction process. Consider the following troubleshooting steps:

  • Review Your Extraction Temperature: Are you using high temperatures for an extended period? Try reducing the temperature and duration of any heating steps. For solvent extraction, consider using methods that operate at or near room temperature.

  • Check the pH of Your Extraction Solvent: If you are using an aqueous or hydroalcoholic solvent, ensure the pH is not strongly acidic or alkaline. You may consider buffering your solvent to a neutral or slightly acidic pH.

  • Consider Enzyme Inactivation: If you suspect enzymatic degradation, a pre-treatment step to denature enzymes may be beneficial. This can include a brief exposure to a higher temperature (blanching) before the main extraction, followed by rapid cooling.

Q3: How can I detect and identify potential degradation products of this compound in my samples?

A3: The most effective method for detecting and identifying degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly UPLC-Q-TOF-MS/MS.[5][6][7][8] This technique allows for the separation of this compound from its degradation products and provides mass spectral data that can be used to elucidate the structures of the degradants. A stability-indicating HPLC-UV method can also be developed to separate the parent compound from its degradation products.[9]

Q4: What is a stability-indicating HPLC method and why is it important?

A4: A stability-indicating HPLC method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients.[10][11] It is crucial for assessing the stability of this compound because it provides a clear picture of the extent of degradation and allows for the accurate determination of the remaining concentration of the active compound.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low this compound content and multiple new peaks in the chromatogram. Hydrolysis due to acidic conditions. Neutralize or slightly acidify the extraction solvent. Avoid using strong acids.
Gradual decrease in this compound concentration over time in the extract. Enzymatic degradation. Consider a blanching step for the plant material before extraction to inactivate enzymes. Store the extract at low temperatures (-20°C or below).
Significant loss of this compound after concentrating the extract. Thermal degradation. Use low-temperature evaporation techniques such as a rotary evaporator under reduced pressure or freeze-drying (lyophilization).
Broad or tailing peaks for this compound in the HPLC analysis. Interaction with the stationary phase or presence of co-eluting impurities. Optimize the HPLC method. Consider using a different column (e.g., HILIC for polar saponins) or modifying the mobile phase composition and pH.[12][13]

Experimental Protocols

Protocol 1: General Extraction of Total Saponins from Dipsacus asper

This protocol is adapted from a patented method for extracting total saponins from Dipsacus root and can be used as a starting point.

Materials:

  • Dried and powdered Dipsacus asper root

  • 40-90% Ethanol or Water

  • Reflux apparatus

  • Filtration system (e.g., filter paper, vacuum filtration)

  • Rotary evaporator

Procedure:

  • Weigh the powdered Dipsacus asper root material.

  • Add 6-10 times the weight of the plant material in 40-90% ethanol or water to a round-bottom flask.

  • Connect the flask to a reflux condenser and heat the mixture to a gentle boil.

  • Reflux for 1-3 hours.

  • Allow the mixture to cool and then filter to separate the extract from the solid plant material.

  • Repeat the extraction process on the plant residue 1-2 more times with fresh solvent.

  • Combine all the filtrates.

  • Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting aqueous concentrate can be further purified or freeze-dried.

Protocol 2: Development of a Stability-Indicating HPLC Method (General Approach)

This protocol outlines the general steps for developing a stability-indicating HPLC method for this compound.

1. Forced Degradation Studies:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light.

2. HPLC Method Development:

  • Column Selection: Start with a C18 column. If separation is not optimal, consider other stationary phases like a phenyl-hexyl or a HILIC column.

  • Mobile Phase Selection: A common mobile phase for saponin analysis is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: Use a UV detector, initially scanning a range of wavelengths to find the optimal detection wavelength for this compound (e.g., around 203-210 nm for compounds without a strong chromophore).[12][13]

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the this compound peak and any degradation product peaks.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation Pathways and Workflows

This compound Degradation Pathway Dipsanoside_B This compound (Intact Molecule) Degradation_Products Degradation Products (e.g., Prosapogenins, Sapogenin) Dipsanoside_B->Degradation_Products Hydrolysis of Glycosidic Bonds Factors Degradation Factors Factors->Dipsanoside_B Temperature High Temperature Temperature->Factors pH Extreme pH (Acidic/Alkaline) pH->Factors Enzymes Enzymes (Glycosidases) Enzymes->Factors

Caption: Factors leading to the degradation of this compound.

Extraction Workflow start Start: Dried Plant Material extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Low Temperature) filtration->concentration analysis HPLC-MS Analysis concentration->analysis end End: Quantified this compound analysis->end

Caption: A typical workflow for this compound extraction and analysis.

References

Dipsanoside B Analysis: A Technical Guide for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sample preparation of Dipsanoside B for mass spectrometry. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for mass spectrometry analysis?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For liquid chromatography-mass spectrometry (LC-MS) applications, a mobile phase consisting of methanol and a volatile buffer like ammonium acetate is a good starting point, as similar compounds have been successfully analyzed using this combination.[1] It is recommended to initially dissolve the sample in a small amount of DMSO and then dilute it with the mobile phase solvent, such as methanol or acetonitrile, to the desired concentration. Always use high-purity, LC-MS grade solvents to avoid introducing contaminants.[2][3]

Q2: What type of ionization is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is a robust choice for analyzing glycosides like this compound, as it is a soft ionization technique that minimizes in-source fragmentation of the labile glycosidic bonds.[4] Analysis in negative ionization mode is often successful for similar compounds and is recommended as a starting point.[1][4]

Q3: What are the common adduct ions to look for when analyzing this compound by ESI-MS?

A3: In negative ionization mode, the deprotonated molecule [M-H]⁻ is the primary ion to monitor.[4] Depending on the solvents and any contaminants present, you may also observe adducts such as [M+Cl]⁻.[4] In positive ionization mode, common adducts for glycosides include sodium [M+Na]⁺ and ammonium [M+NH₄]⁺. The choice of mobile phase modifiers can influence adduct formation.[4]

Q4: What is a suitable concentration range for this compound for LC-MS/MS analysis?

A4: For quantitative analysis of similar compounds using LC-MS/MS, a concentration range of approximately 1.5 to 1700 ng/mL has been shown to be effective.[1] The optimal concentration will depend on the sensitivity of your specific mass spectrometer. It is advisable to prepare a dilution series to determine the ideal concentration range for your instrument and assay.

Q5: How can I avoid contamination in my this compound sample?

A5: Contamination can arise from various sources, including solvents, glassware, plasticware, and the sample extraction process itself. To minimize contamination, it is crucial to use high-purity, LC-MS grade solvents and reagents.[2][3][5] Utilize low-binding sample tubes and pipette tips, and be mindful of potential leachates from plastic containers, such as plasticizers.[5] A thorough sample cleanup procedure, such as solid-phase extraction (SPE), can help remove interfering substances from the sample matrix.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity - Inadequate solubility: this compound may not be fully dissolved in the injection solvent. - Poor ionization: The chosen ionization mode or parameters may not be optimal for this compound. - Low concentration: The sample concentration may be below the instrument's limit of detection. - Ion suppression: Co-eluting matrix components can suppress the ionization of this compound.[5]- Ensure complete dissolution of the sample. Consider using a small amount of DMSO to initially dissolve the compound before diluting with the mobile phase. - Experiment with both positive and negative ESI modes. Optimize source parameters such as capillary voltage, gas flow, and temperature. - Prepare a more concentrated sample. - Improve sample cleanup using techniques like solid-phase extraction (SPE). Adjust the chromatographic method to separate this compound from interfering compounds.
Poor Peak Shape - Inappropriate solvent for injection: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. - Column overload: Injecting too much sample can lead to broad or tailing peaks.- The injection solvent should ideally match the initial mobile phase composition or be weaker. - Reduce the injection volume or the sample concentration.
Presence of Unidentified Peaks - Contamination: Peaks may originate from solvents, plasticware, or the sample matrix.[5][6][7] - Adduct formation: this compound may be forming various adducts with salts or solvent molecules.[4][8] - In-source fragmentation: The molecule may be fragmenting in the ionization source.- Run a blank injection of your solvent to identify contaminant peaks. Use high-purity solvents and clean labware.[3][5] - Analyze the mass-to-charge ratio of the unknown peaks to see if they correspond to expected adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺, [M+Cl]⁻). - Reduce the source temperature or fragmentor voltage to minimize in-source fragmentation.
Irreproducible Results - Inconsistent sample preparation: Variations in sample dissolution, dilution, or cleanup can lead to variability. - Instrument instability: Fluctuations in the LC or MS system can affect reproducibility. - Sample degradation: this compound may be unstable in the prepared solution over time.- Follow a standardized and well-documented sample preparation protocol. - Perform system suitability tests to ensure the LC-MS system is performing consistently. - Analyze samples promptly after preparation and store them under appropriate conditions (e.g., refrigerated or frozen) if immediate analysis is not possible.

Experimental Protocol: this compound Sample Preparation for LC-MS/MS

This protocol is a recommended starting point and may require optimization for your specific instrumentation and application.

1. Reagents and Materials:

  • This compound standard

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade ammonium acetate

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Low-binding microcentrifuge tubes

  • Calibrated micropipettes and low-retention tips

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in a minimal amount of DMSO to create a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution by vortexing.

3. Preparation of Working Standards:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase (e.g., 70:30 methanol:10 mM ammonium acetate).

  • The final concentrations should cover the expected range of the analyte in your samples and be appropriate for generating a calibration curve (e.g., 1 ng/mL to 2000 ng/mL).

4. Sample Preparation from Extract:

  • If starting from a crude extract, a preliminary cleanup step such as solid-phase extraction (SPE) is recommended to remove interfering matrix components.

  • Dissolve the dried, cleaned extract in a known volume of the initial mobile phase.

  • Vortex the sample thoroughly to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to a clean low-binding vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a suitable choice.[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient: Develop a suitable gradient to achieve good separation of this compound from other components. A starting point could be a linear gradient from 30% B to 90% B over 10-15 minutes.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: The m/z of the deprotonated this compound molecule [M-H]⁻.

    • Product Ions: Determine the characteristic product ions by performing a product ion scan on the precursor ion. These will be specific fragments of the this compound molecule.

    • Optimization: Optimize MS parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Solvent for Stock Solution DMSOUse a minimal volume for initial dissolution.
Solvent for Dilution/Injection Methanol/Water mixture (with volatile buffer)Should be compatible with the initial mobile phase.
LC-MS Concentration Range 1.5 - 1700 ng/mLThis is a starting point based on similar compounds and should be optimized for your instrument.[1]
Ionization Mode ESI NegativeHas been shown to be effective for similar glycosides.[1]
Primary Ion to Monitor [M-H]⁻The deprotonated molecule.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start This compound Standard or Extract dissolve Dissolve in minimal DMSO start->dissolve cleanup Sample Cleanup (e.g., SPE) start->cleanup dilute Dilute with Mobile Phase dissolve->dilute vortex Vortex dilute->vortex cleanup->dissolve centrifuge Centrifuge vortex->centrifuge transfer Transfer to LC Vial centrifuge->transfer lc_separation LC Separation (C18 Column) transfer->lc_separation ms_detection ESI-MS/MS Detection (Negative Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound sample preparation and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Signal? conc Concentration too low? start->conc Yes ion Poor Ionization? start->ion Yes supp Ion Suppression? start->supp Yes inc_conc Increase Concentration conc->inc_conc opt_ms Optimize MS Parameters ion->opt_ms clean_sample Improve Sample Cleanup supp->clean_sample

Caption: Troubleshooting logic for low or no signal intensity issues.

References

Technical Support Center: Dipsanoside B Peptide Mapping

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts during the peptide mapping of Dipsanoside B, a complex glycosylated molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed during the peptide mapping of this compound?

A1: The most common artifacts encountered during the peptide mapping of complex glycoproteins like this compound are artificially induced chemical modifications. These include:

  • Deamidation: The conversion of asparagine (Asn) residues to aspartic acid (Asp) or isoaspartic acid (isoAsp). This is one of the most frequent modifications, often induced by high pH and temperature during sample preparation.[1][2]

  • Oxidation: The oxidation of methionine (Met) residues to form methionine sulfoxide. This can be caused by exposure to oxidizing agents or trace metals in buffers.[3] Other residues like tryptophan (Trp) and cysteine (Cys) can also be oxidized.

  • Carbamylation: The reaction of primary amines in the peptide with isocyanic acid, which is formed from the decomposition of urea used for denaturation.[4][5]

  • Missed Cleavages: Incomplete digestion by the protease (e.g., trypsin) can lead to larger peptide fragments than expected, complicating data analysis.[6]

  • Non-specific Cleavage: The protease may cleave at sites other than its specific recognition sequence, especially during long incubation times.[4]

Q2: How can I minimize deamidation during sample preparation for this compound peptide mapping?

A2: Minimizing deamidation is crucial for accurate peptide mapping. Here are some key strategies:

  • Control pH: Perform the enzymatic digestion at a neutral or slightly acidic pH (around pH 7.0).[1][3] While enzymes like trypsin are most active at slightly basic pH, a compromise is often necessary to reduce deamidation.

  • Reduce Digestion Time: Shorten the incubation time for enzymatic digestion.[2][3] Methods like accelerated digestion using pressure cycling technology can significantly reduce the time required.[7]

  • Lower Temperature: Whenever possible, perform incubations at lower temperatures. While 37°C is common for trypsin digestion, reducing the temperature can slow down the rate of deamidation.

  • Buffer Selection: The choice of buffer can influence deamidation rates. Tris-HCl buffer has been shown to result in lower levels of Asn deamidation artifacts compared to other buffers.[1]

Q3: What is the best approach to prevent oxidation of methionine residues in this compound peptides?

A3: To prevent the artificial oxidation of methionine residues, consider the following:

  • Use High-Purity Reagents: Ensure that all buffers and reagents are freshly prepared with high-purity water and chemicals to minimize the presence of trace metals and oxidizing contaminants.

  • Add Scavengers: Include an antioxidant or scavenger in your buffers. Methionine is often added as a scavenger to protect the methionine residues in the peptide from oxidation.[3]

  • Degas Buffers: Degassing buffers before use can help to remove dissolved oxygen, which can contribute to oxidation.

  • Minimize Exposure to Light and Air: Protect your samples from excessive exposure to light and air, which can promote oxidation.

Troubleshooting Guides

Issue 1: High Levels of Deamidation Detected in this compound Peptide Map

Symptoms:

  • Multiple peaks for the same peptide with a +1 Da mass shift.

  • Overestimation of deamidation at known hotspots.

Possible Causes and Solutions:

CauseSolution
High pH during digestion Lower the digestion buffer pH to 7.0-7.5. While trypsin is optimally active around pH 8, this can significantly increase deamidation. A neutral pH is a good compromise.[1][3]
Prolonged digestion time Reduce the digestion time. For trypsin, consider a 2-4 hour digestion instead of an overnight incubation.[3][8] For complex molecules, consider using a more efficient enzyme or an accelerated digestion method.[7]
High incubation temperature Perform the digestion at a lower temperature if possible, or for the shortest time necessary at 37°C.
Buffer composition Switch to a Tris-HCl based buffer system, which has been shown to reduce deamidation artifacts.[1]
Issue 2: Significant Methionine Oxidation Observed

Symptoms:

  • Prominent peaks corresponding to peptides with a +16 Da mass shift per methionine residue.

Possible Causes and Solutions:

CauseSolution
Oxidizing contaminants in buffers Prepare fresh buffers with high-purity water and reagents. Consider using a low artifact digestion buffer if available.
Presence of dissolved oxygen Degas all buffers before use.
Exposure to trace metals Use metal-free containers and pipette tips where possible.
No antioxidant protection Add a scavenger such as free methionine (10-20 mM) to the digestion buffer to sacrificially protect the peptide's methionine residues.[3]

Experimental Protocols

Protocol 1: Optimized Tryptic Digestion of this compound with Minimized Artifacts

This protocol is designed to minimize deamidation and oxidation during the tryptic digestion of this compound.

1. Denaturation, Reduction, and Alkylation: a. To 100 µg of this compound in a suitable buffer, add a denaturing agent like guanidine-HCl to a final concentration of 6 M in a Tris-HCl buffer (pH 7.5). b. Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.[8] c. Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free thiols.[9]

2. Buffer Exchange and Digestion: a. Remove the denaturing and alkylating agents by buffer exchange into a 50 mM Tris-HCl buffer (pH 7.0) containing 10 mM methionine. b. Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w). c. Incubate at 37°C for 2-4 hours.[3]

3. Quenching the Digestion: a. Stop the digestion by adding formic acid to a final concentration of 0.1%, which will lower the pH and inactivate the trypsin.

4. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis denaturation Denaturation & Reduction (6M GdHCl, 5mM DTT) alkylation Alkylation (15mM IAA) denaturation->alkylation 30 min, 37°C buffer_exchange Buffer Exchange (pH 7.0 Tris-HCl + Met) alkylation->buffer_exchange 30 min, RT, dark add_trypsin Add Trypsin (1:20 w/w) buffer_exchange->add_trypsin incubation Incubation (2-4 hours, 37°C) add_trypsin->incubation quench Quench Reaction (0.1% Formic Acid) incubation->quench lcms LC-MS/MS Analysis quench->lcms

Caption: Optimized peptide mapping workflow for this compound.

artifact_troubleshooting cluster_deamidation Deamidation Causes cluster_oxidation Oxidation Causes cluster_solutions Solutions issue High Artifact Levels (Deamidation/Oxidation) high_ph High pH issue->high_ph If deamidation long_time Long Digestion Time issue->long_time If deamidation high_temp High Temperature issue->high_temp If deamidation contaminants Contaminants issue->contaminants If oxidation no_scavenger No Scavenger issue->no_scavenger If oxidation solution_ph Lower pH to 7.0 high_ph->solution_ph solution_time Shorten Digestion long_time->solution_time solution_temp Lower Temperature high_temp->solution_temp solution_reagents Use Pure Reagents contaminants->solution_reagents solution_scavenger Add Methionine no_scavenger->solution_scavenger

Caption: Troubleshooting logic for common peptide mapping artifacts.

References

Technical Support Center: Dipsanoside B Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of Dipsanoside B during extraction, purification, and analysis.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what are its key properties?

This compound is a bioactive triterpenoid saponin naturally found in plants such as those from the Dipsacus genus.[1] It is known for its complex structure, which includes a triterpenoid aglycone linked to sugar chains. These compounds are of interest for their potential pharmacological activities. Triterpenoid saponins can be challenging to work with due to their high molecular weight and strong water solubility.[2]

PropertyDescriptionSource
CAS Number 889678-64-2[1][3]
Molecular Weight 1475.42 g/mol [3]
Chemical Class Triterpenoid Saponin, Iridoid Glucoside Tetramer[1][4]
Solubility Soluble in Methanol, Ethanol, DMSO, Pyridine[1]
Source Roots of Dipsacus asperoides, Lonicera macranthoides[1][5]
Extraction Issues

Q2: My initial extraction of this compound resulted in a very low yield. What are the common causes?

Low recovery during extraction is a frequent issue. The primary causes can be grouped into three areas: the extraction method itself, the solvent system used, and potential degradation of the target molecule.

  • Inefficient Extraction Method: Traditional methods like simple maceration or percolation may not be vigorous enough to efficiently extract complex saponins like this compound from the plant matrix.[5]

  • Suboptimal Solvent Choice: While this compound is soluble in alcohols, the efficiency of extraction can be highly dependent on the solvent composition, including the percentage of water.[5]

  • Compound Degradation: Saponins can be susceptible to degradation under harsh conditions. Factors such as high temperatures over extended periods, or extreme pH levels can lead to hydrolysis of the glycosidic bonds, reducing the yield of the intact molecule.[6][7]

Q3: Which extraction method is recommended for maximizing this compound recovery?

For improved efficiency, modern, enhanced extraction techniques are recommended over traditional ones. Ultrasound-Assisted Extraction (UAE), particularly when combined with Deep Eutectic Solvents (DES), has shown significantly higher yields.

MethodDescriptionTypical Yield / EfficiencySource
DES-UAE Ultrasound-Assisted Deep Eutectic Solvent Extraction. Uses a specific molar ratio of components like Choline Chloride and Ethylene Glycol with a percentage of water.1.2 to 4 times more efficient than traditional methods. Yields reported around 101.82 ± 3.7 mg/g under optimized conditions.[5]
Heat Reflux Extraction with a solvent (e.g., ethanol-water mixture) at its boiling point under reflux.Commonly used but can risk thermal degradation with prolonged exposure.[2]
Maceration Soaking the plant material in a solvent at room temperature for an extended period (e.g., 6 hours).Generally lower efficiency compared to active extraction methods.[5]
Percolation Passing a solvent through the plant material packed in a column.Moderate efficiency, can be time-consuming.[5]
Purification Issues

Q4: I am losing a significant amount of this compound during purification with macroporous resin. Why is this happening?

Low recovery during macroporous resin chromatography is typically related to improper resin selection or suboptimal binding and elution conditions.

  • Incorrect Resin Type: Resins have different polarities and pore sizes. For saponins, moderately polar resins like HP-20 are often used.[8] Using a resin that is too nonpolar may lead to irreversible adsorption, while one that is too polar may not retain the compound effectively.

  • Suboptimal Elution Solvents: The elution process requires a carefully selected solvent gradient (typically water-ethanol or water-methanol). If the eluting solvent is too weak, the compound will not desorb from the resin. If it's too strong, it may co-elute with impurities, complicating further purification steps.

  • Flow Rate and Loading: A flow rate that is too high can prevent effective binding of this compound to the resin. Similarly, overloading the column with crude extract will exceed its binding capacity, causing the target compound to be lost in the flow-through.

Q5: My silica gel column chromatography step is not providing a clean separation of this compound. What can I do to improve it?

Poor separation on silica gel is usually a mobile phase issue. Saponins are highly polar, which can make them challenging to elute from normal-phase silica.

  • Mobile Phase Composition: A highly polar mobile phase is required. This often involves a mixture of solvents like chloroform, methanol, and water in specific ratios. Fine-tuning these ratios is critical for achieving good separation.

  • Tailing: Saponins can exhibit significant tailing on silica gel due to strong interactions with the stationary phase. Adding a small amount of acid (like acetic acid) or base (like ammonia) to the mobile phase can sometimes improve peak shape by suppressing ionization.

  • Alternative Chromatography: If normal-phase silica gel fails, consider using reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient. This is often more suitable for polar glycosides.

Quantification & Stability Issues

Q6: During HPLC analysis, my this compound peak is broad and shows tailing. How can I fix this?

Poor peak shape in HPLC is a common problem that can affect the accuracy of quantification.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule. For acidic compounds like some saponins, using a buffer or adding a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can produce sharper peaks.[9]

  • Column Choice: Ensure you are using an appropriate column. A C18 column is standard for reversed-phase analysis of saponins.[9][10]

  • Sample Preparation: The sample should be fully dissolved in the mobile phase or a compatible solvent to prevent on-column precipitation. Ensure the sample is filtered through a 0.45 µm or 0.22 µm filter before injection.[5]

Q7: I suspect my this compound standard and samples are degrading over time. What are the key stability concerns?

This compound, like many complex natural products, can be unstable. Key factors affecting its stability include temperature, pH, and light.[7][11]

  • Temperature: Store stock solutions and prepared samples at low temperatures (-20°C is recommended for up to two weeks) and bring them to room temperature only before use.[1] Avoid repeated freeze-thaw cycles.

  • pH: Extreme pH values can catalyze the hydrolysis of the glycosidic linkages, breaking down the saponin. It is best to work with solutions that are near neutral pH unless a specific pH is required for an extraction or separation step.[6]

  • Light: Photodegradation can occur with prolonged exposure to light. Store solutions in amber vials or protect them from light.[7]

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Workflow Start Low this compound Recovery Check_Extraction Step 1: Evaluate Extraction Start->Check_Extraction Check_Purification Step 2: Evaluate Purification Check_Extraction->Check_Purification Extraction OK Extraction_Issue Issue Found: - Suboptimal Method - Wrong Solvent - Degradation Check_Extraction->Extraction_Issue Problem Identified Check_Quantification Step 3: Evaluate Quantification Check_Purification->Check_Quantification Purification OK Purification_Issue Issue Found: - Incorrect Resin/Phase - Poor Elution - Overloading Check_Purification->Purification_Issue Problem Identified Quantification_Issue Issue Found: - Poor Peak Shape - Sample Degradation Check_Quantification->Quantification_Issue Problem Identified Solution_Extraction Solution: - Use DES-UAE - Optimize Solvent Ratio - Control Temperature/pH Extraction_Issue->Solution_Extraction Solution_Purification Solution: - Select HP-20/C18 Resin - Optimize Gradient - Reduce Column Load Purification_Issue->Solution_Purification Solution_Quantification Solution: - Adjust Mobile Phase pH - Use Fresh Samples - Control Temp/Light Quantification_Issue->Solution_Quantification End Recovery Improved Solution_Extraction->End Solution_Purification->End Solution_Quantification->End

Caption: A logical workflow for troubleshooting low this compound recovery.

Experimental_Workflow cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis & Final Product Plant_Material Dried Plant Material (e.g., Dipsacus asperoides roots) Grinding Grind to Fine Powder Plant_Material->Grinding Extraction Ultrasound-Assisted Extraction (DES Solvent, 51°C, 43 min) Grinding->Extraction Centrifugation Centrifuge (3800 rpm, 15 min) Extraction->Centrifugation Crude_Extract Collect Supernatant (Crude Extract) Centrifugation->Crude_Extract Macroporous_Resin Macroporous Resin Column (e.g., HP-20) Crude_Extract->Macroporous_Resin Elution Elute with Ethanol Gradient (e.g., 30%, 50%, 70%) Macroporous_Resin->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_HPLC_Screening Screen Fractions by TLC/HPLC Fraction_Collection->TLC_HPLC_Screening Combine_Fractions Combine Pure Fractions TLC_HPLC_Screening->Combine_Fractions Concentration Concentrate Under Vacuum Combine_Fractions->Concentration Final_Product Purified this compound Concentration->Final_Product Quantification Quantify by HPLC-UV/MS Final_Product->Quantification

Caption: Standard experimental workflow for this compound isolation.

Stability_Factors DipsanosideB This compound (Intact Molecule) Degradation Degradation Products (e.g., Aglycone, smaller glycosides) DipsanosideB->Degradation Hydrolysis / Decomposition Temp High Temperature (>60°C) Temp->DipsanosideB pH Extreme pH (<4 or >8) pH->DipsanosideB Light UV/Direct Light Exposure Light->DipsanosideB Enzymes Enzymatic Activity (from plant matrix) Enzymes->DipsanosideB Oxidation Oxidation Oxidation->DipsanosideB

References

Technical Support Center: Dipsanoside B Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Dipsanoside B for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a large, complex iridoid glycoside tetramer isolated from plants of the Dipsacus genus. Like many natural products, it has low aqueous solubility, which can pose a significant challenge for in vitro and in vivo bioassays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended solvents for dissolving this compound?

Based on supplier information, the following solvents are recommended for dissolving this compound:

  • Dimethyl sulfoxide (DMSO) [1]

  • Pyridine

  • Methanol

  • Ethanol[1]

For most biological applications, DMSO is the preferred solvent due to its high solubilizing power and compatibility with many cell-based assays at low final concentrations.

Q3: What is a typical stock solution concentration for this compound?

Commercial suppliers offer this compound pre-dissolved in DMSO at a concentration of 10 mM.[1] This suggests that 10 mM is a readily achievable and stable stock concentration in DMSO. Preparing a high-concentration stock solution is crucial for minimizing the final concentration of the organic solvent in the bioassay.

Q4: How can I avoid precipitation when diluting my this compound stock solution into aqueous media?

Precipitation upon dilution is a common issue for hydrophobic compounds. To mitigate this, follow these recommendations:

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions. For example, first dilute the 10 mM DMSO stock to 1 mM in DMSO, and then dilute this intermediate stock into your final assay medium.

  • Gentle Mixing: When adding the compound to the medium, do so dropwise while gently vortexing or swirling the solution to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. Temperature can significantly affect solubility.[2]

  • Control Final Solvent Concentration: Keep the final concentration of DMSO in your bioassay as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and effects on cell signaling.[3]

Q5: What are the known biological activities of this compound?

Currently, there is limited specific information on the biological activity of isolated this compound. A study that isolated this compound and other polymeric iridoid glycosides found them to be inactive in an anti-inflammatory assay. However, extracts from Dipsacus asperoides, the plant source of this compound, have demonstrated anti-inflammatory and neuroprotective properties.[2][4][5] These extracts have been shown to modulate signaling pathways such as ERK1/2, NF-κB, and WNT/β-catenin.[2][6] It is important to note that the specific contribution of this compound to these effects has not been established.

Troubleshooting Guide: Compound Precipitation in Bioassays

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding stock solution to aqueous medium. Poor aqueous solubility of this compound. Exceeding the solubility limit.- Prepare a more dilute stock solution in DMSO.- Perform serial dilutions in the assay medium instead of a single large dilution.- Add the stock solution to the medium dropwise while vortexing.
High final concentration of DMSO.- Ensure the final DMSO concentration is within the tolerated range for your cells (typically <0.5%).[3]
Precipitate forms over time during incubation. Temperature-dependent solubility.- Pre-warm the medium to 37°C before adding the compound.- Ensure the incubator temperature is stable.[2]
Interaction with media components (e.g., salts, proteins in serum).- Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue.- If using serum, consider reducing the serum percentage during the treatment period if experimentally feasible.
pH shift in the medium due to cell metabolism.- Use a buffered medium (e.g., with HEPES) to maintain a stable pH.
Compound instability and degradation.- Check for information on the stability of this compound at 37°C over the time course of your experiment.

Data Presentation

Summary of this compound Solubility

Due to the limited availability of specific quantitative data for this compound, this table provides a summary of known qualitative solubility and quantitative data for related, smaller iridoid glycosides to serve as a general reference.

Solvent This compound Solubility Related Iridoid Glycoside Solubility (Aucubin & Catalpol in Water)
DMSO Soluble (Qualitative)[1]Not available
Pyridine Soluble (Qualitative)[1]Not available
Methanol Soluble (Qualitative)[1]Not available
Ethanol Soluble (Qualitative)[1]Not available
Water Poorly SolubleAucubin: 66 mg/mL, Catalpol: 60 mg/mL[7]

Note: The solubility of smaller, less complex iridoid glycosides like aucubin and catalpol in water is provided for context but may not be representative of the solubility of the much larger and more complex this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 1475.42 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 1475.42 g/mol * (1000 mg / 1 g) = 14.75 mg

  • Weigh this compound: Carefully weigh out 14.75 mg of this compound on an analytical balance and transfer it to a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to a few weeks) or -80°C for long-term storage.

Protocol 2: Dilution of this compound for Cell-Based Assays

Objective: To prepare a final concentration of 10 µM this compound in a cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare an intermediate dilution (100X):

    • Dilute the 10 mM stock solution 1:10 in sterile cell culture medium to make a 1 mM solution. (e.g., add 2 µL of 10 mM stock to 18 µL of medium).

  • Prepare the final working solution:

    • Add the 1 mM intermediate solution to the final volume of cell culture medium at a 1:100 dilution. For example, to prepare 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.

  • Mix and Apply: Gently mix the final working solution and immediately add it to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this example) to the cell culture medium without the compound.

Visualizations

Logical Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Dilution for Bioassay cluster_2 Troubleshooting A Start with solid this compound B Select Primary Solvent (DMSO) A->B C Prepare High-Concentration Stock (e.g., 10 mM) B->C D Pre-warm Aqueous Medium (e.g., 37°C) C->D E Perform Serial Dilutions D->E F Add to Medium with Gentle Mixing E->F G Final Concentration in Assay (<0.5% DMSO) F->G H Precipitation Observed? G->H I Use Co-solvents (e.g., Pluronic F-68) H->I Yes J Optimize pH of Medium H->J Yes K Reduce Final Concentration H->K Yes L Successful Solubilization H->L No I->L J->L K->L

Caption: A workflow for dissolving and diluting this compound for bioassays.

Signaling Pathways Modulated by Dipsacus asperoides Extract

Caption: Signaling pathways modulated by Dipsacus asperoides extract.

References

Addressing interfering compounds in Dipsanoside B analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipsanoside B.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the analysis of this compound?

A1: The primary challenges in this compound analysis stem from its nature as a saponin and its presence in complex plant matrices. Key issues include:

  • Matrix Interference: Co-extraction of endogenous compounds from plant material (e.g., Dipsacus asperoides) such as other saponins, flavonoids, phenolic acids, and polysaccharides can interfere with chromatographic separation and detection.[1][2] These interferences can lead to ion suppression or enhancement in LC-MS analysis.[3][4][5][6]

  • Sample Preparation: Inefficient sample preparation can result in low recovery of this compound and poor removal of interfering substances.[7]

  • Analyte Stability: this compound, like many glycosides, can be susceptible to degradation under certain pH, temperature, and light conditions.[8] This instability can lead to inaccurate quantification if samples are not handled and stored properly.

  • Lack of Chromophore: For UV-based detection (HPLC-UV), some saponins may lack a strong chromophore, leading to low sensitivity.[9]

Q2: What are the typical interfering compounds I should be aware of during this compound analysis?

A2: When analyzing this compound from plant extracts, particularly from Dipsacus species, you should be aware of several classes of interfering compounds:

  • Structurally Similar Saponins: Other triterpenoid saponins present in the plant can have similar retention times, making chromatographic separation challenging. Akebia saponin D is another major saponin in Dipsacus asperoides.[1]

  • Phenolic Compounds and Flavonoids: These compounds are abundant in plant extracts and can co-elute with this compound, causing matrix effects.[2]

  • Phospholipids: In bioanalytical methods (e.g., plasma samples for pharmacokinetic studies), phospholipids are a major source of matrix-induced ion suppression.[5]

  • Alkaloids: Dipsacus asperoides also contains alkaloids that could potentially interfere with the analysis.[10]

Q3: How can I minimize matrix effects in my LC-MS analysis of this compound?

A3: Minimizing matrix effects is crucial for accurate quantification.[3][4][11] Here are several strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove a significant portion of interfering compounds.[7]

  • Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or trying different column chemistries.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the best choice to compensate for matrix effects, as it will experience similar ionization suppression or enhancement as the analyte.[5]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for matrix effects.[3]

Q4: My HPLC chromatogram shows peak fronting or tailing for this compound. What could be the cause?

A4: Peak asymmetry, such as fronting or tailing, can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Column Degradation: A void at the head of the column or contamination can cause peak tailing. Consider using a guard column and flushing the analytical column.

  • Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the pKa can cause peak tailing. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

  • Secondary Interactions: Active sites on the silica packing can interact with the analyte, causing tailing. This can be mitigated by using a highly deactivated column or adding a competing agent to the mobile phase.[9]

Q5: What are the recommended storage conditions for this compound standards and samples?

A5: To ensure the stability of this compound, it is recommended to store standard solutions and prepared samples in a cool, dark place, preferably at 2-8°C for short-term storage and frozen (≤ -20°C) for long-term storage. Protect from light to prevent photodegradation.[8] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Injection issue; Detector issue; Incorrect mobile phase.1. Verify injector is functioning and sample loop is filled. 2. Check detector lamp status and wavelength setting. 3. Prepare fresh mobile phase and ensure correct composition.
Baseline Drift/Noise Contaminated mobile phase or column; Air bubbles in the system; Detector lamp failing.1. Use fresh, high-purity solvents and filter mobile phase. 2. Degas the mobile phase thoroughly. 3. Flush the system and column with a strong solvent. 4. If drift persists, consider replacing the detector lamp.
Ghost Peaks Contamination in injection port or column; Carryover from previous injection.1. Clean the injection port. 2. Run blank injections with a strong solvent to wash the column. 3. Ensure the autosampler wash solvent is effective.
Fluctuating Retention Times Leak in the system; Inconsistent mobile phase composition; Temperature fluctuations.1. Check all fittings for leaks. 2. If using a gradient, ensure the pump is mixing correctly. 3. Use a column oven to maintain a stable temperature.
LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity (Ion Suppression) Co-eluting matrix components competing for ionization.1. Improve sample cleanup using SPE or LLE. 2. Modify HPLC gradient to better separate analyte from interfering peaks. 3. Dilute the sample to reduce the concentration of matrix components.[5]
Inconsistent Results Variable matrix effects between samples; Analyte degradation.1. Use a suitable internal standard (ideally stable isotope-labeled). 2. Evaluate matrix effects across different lots of matrix.[11] 3. Ensure consistent sample handling and storage to prevent degradation.
High Background Noise Contaminated solvent, tubing, or mass spectrometer source.1. Use fresh LC-MS grade solvents. 2. Clean the ESI source components (e.g., capillary, skimmer). 3. Flush the entire LC system.
Adduct Ion Formation Presence of salts (e.g., Na+, K+) in the mobile phase or sample.1. Use volatile mobile phase additives like ammonium formate or formic acid instead of non-volatile salts. 2. Ensure high-purity water and solvents are used.

Experimental Protocols

Protocol 1: Sample Preparation from Dipsacus asperoides for HPLC Analysis

This protocol outlines a general procedure for extracting this compound from plant material.

  • Grinding and Extraction:

    • Dry the roots of Dipsacus asperoides and grind into a fine powder.

    • Extract the powder (e.g., 1 g) with a suitable solvent. A mixture of methanol/water or ethanol/water (e.g., 70:30 v/v) is commonly used for saponin extraction.[2]

    • Use ultrasonication or reflux extraction for a specified time (e.g., 30-60 minutes). Repeat the extraction 2-3 times to ensure exhaustive extraction.

  • Solvent Removal:

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Re-dissolve the dried extract in a minimal amount of the initial extraction solvent.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., water or low percentage methanol) to remove highly polar impurities.

    • Elute this compound with a higher concentration of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to develop a stability-indicating method.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Condition Procedure
Acid Hydrolysis Reflux this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at 60-80°C for 2-8 hours. Neutralize before injection.
Base Hydrolysis Reflux this compound solution in 0.1 M NaOH at 60-80°C for 2-8 hours. Neutralize before injection.
Oxidative Degradation Treat this compound solution with 3-6% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to dry heat (e.g., 105°C) for 24-48 hours.
Photodegradation Expose this compound solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

Quantitative Data Summary Tables

Table 1: Representative HPLC Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9950.9992
Accuracy (% Recovery) 80-120%95.2% - 104.5%
Precision (% RSD) ≤ 15%Intra-day: 2.1%, Inter-day: 3.5%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 103.16 µg/mL[12]
Limit of Detection (LOD) Signal-to-Noise ≥ 31.04 µg/mL[12]

Table 2: Example of Matrix Effect and Recovery Data

Matrix LotAnalyte Response (Matrix)Analyte Response (Solvent)Matrix Effect (%)Recovery (%)
185,000100,00085.0 (Suppression)92.5
292,000100,00092.0 (Suppression)94.1
3115,000100,000115.0 (Enhancement)93.3
Mean 97.3 93.3
% RSD 16.2 0.9

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. Values < 100% indicate suppression, > 100% indicate enhancement.[5]

Table 3: Example of Forced Degradation Results for this compound

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl, 80°C8 hours18.5%2
0.1 M NaOH, 80°C4 hours25.2%3
6% H₂O₂, RT24 hours15.8%1
Dry Heat, 105°C48 hours5.1%1
Photostability7 days12.3%2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Dipsacus asperoides (Plant Material) extraction Solvent Extraction (e.g., 70% MeOH) plant_material->extraction Grind cleanup Solid-Phase Extraction (SPE Cleanup) extraction->cleanup Evaporate & Reconstitute final_sample Final Sample in Mobile Phase cleanup->final_sample Elute & Reconstitute hplc HPLC Separation final_sample->hplc Inject ms MS/MS Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for this compound analysis.

HPLC_Troubleshooting cluster_pressure Check Pressure cluster_mobile_phase Check Mobile Phase cluster_column Check Column start Chromatographic Problem (e.g., Peak Tailing, Drift) pressure_high Pressure Too High? start->pressure_high pressure_low Pressure Too Low? start->pressure_low mp_prep Correctly Prepared? start->mp_prep mp_degas Degassed? start->mp_degas column_health Column Contaminated or Old? start->column_health blockage Check for Blockage (Frit, Column) pressure_high->blockage leak Check for Leaks (Fittings, Seals) pressure_low->leak remake_mp Prepare Fresh Mobile Phase mp_prep->remake_mp degas_mp Degas Mobile Phase mp_degas->degas_mp flush_column Flush Column column_health->flush_column replace_column Replace Column flush_column->replace_column

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Dipsanoside B Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for the extraction of Dipsanoside B, a bioactive compound of significant interest from the plant Dipsacus asper. The efficiency and procedural nuances of Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE), conventional Ultrasound-Assisted Extraction (UAE), Percolation Extraction (PE), and Microwave-Assisted Extraction (MAE) are detailed, supported by experimental data to inform methodological choices in research and development.

Comparative Analysis of Extraction Efficiency

The selection of an appropriate extraction method is critical for maximizing the yield of this compound while maintaining its structural integrity. The following table summarizes the quantitative data on the extraction efficiency of different methods.

Extraction MethodSolvent SystemTemperature (°C)Time (min)Liquid-Solid Ratio (mL/g)This compound Yield (mg/g)
DES-UAE Choline Chloride: Ethylene Glycol (1:2 molar ratio with 40% water)514322101.82 ± 3.7[1]
UAE 50% EthanolNot SpecifiedNot SpecifiedNot Specified~84.85 (estimated 1.2 times less than DES-UAE)[1]
PE Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~25.46 - 50.91 (estimated 2-4 times less than DES-UAE)[1]
ME Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~25.46 - 50.91 (estimated 2-4 times less than DES-UAE)[1]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to ensure reproducibility and aid in the selection of the most suitable protocol for specific research needs.

Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE)

This novel and highly efficient method utilizes a green solvent system.

Materials and Equipment:

  • Dried and powdered Dipsacus asper roots (sieved through a 60-mesh)

  • Choline chloride (ChCl)

  • Ethylene glycol (EG)

  • Deionized water

  • Ultrasonic bath/processor

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • DES Preparation: Prepare the deep eutectic solvent by mixing Choline Chloride and Ethylene Glycol in a 1:2 molar ratio. Add 40% (w/w) of water to the mixture.

  • Extraction:

    • Weigh 1.0 g of the powdered Dipsacus asper root and place it in a conical flask.

    • Add 22 mL of the prepared DES (liquid-solid ratio of 22 mL/g).

    • Place the flask in an ultrasonic bath set to a power of 280 W.

    • Conduct the extraction at a constant temperature of 51°C for 43 minutes.

  • Sample Processing:

    • After extraction, centrifuge the mixture at 3800 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Quantification: Analyze the filtrate using an HPLC system to determine the concentration of this compound.

Ultrasound-Assisted Extraction (UAE)

A conventional ultrasonic method using an organic solvent.

Materials and Equipment:

  • Dried and powdered Dipsacus asper roots

  • 50% Ethanol

  • Ultrasonic bath/processor

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Extraction:

    • Combine the powdered Dipsacus asper root with 50% ethanol in a suitable vessel.

    • Perform ultrasonic extraction. While specific optimal parameters from the primary source are not detailed, typical UAE involves sonication for a period of 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Sample Processing:

    • Centrifuge the mixture after extraction to separate the solid residue.

    • Filter the supernatant through a 0.45 µm filter.

  • Quantification: Quantify the this compound content in the filtrate via HPLC analysis.

Percolation Extraction (PE)

A traditional method involving the slow passage of a solvent through a column of the plant material.

Materials and Equipment:

  • Dried and powdered Dipsacus asper roots

  • Percolator

  • Suitable solvent (e.g., ethanol or methanol)

  • Filtration apparatus

Procedure:

  • Preparation: Moisten the powdered Dipsacus asper root with the chosen solvent and allow it to stand for a few hours to swell.

  • Packing: Pack the moistened powder uniformly into the percolator.

  • Percolation: Add the solvent to the top of the percolator, maintaining a constant layer above the plant material. Allow the solvent to flow slowly through the material at a controlled rate.

  • Collection: Collect the extract (percolate) at the outlet. The process is continued until the desired volume of extract is obtained or the plant material is exhausted of its soluble constituents.

  • Concentration and Analysis: The collected percolate can be concentrated under reduced pressure, and the this compound content is determined using HPLC.

Microwave-Assisted Extraction (MAE)

A modern technique that uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Materials and Equipment:

  • Dried and powdered Dipsacus asper roots

  • Microwave extraction system

  • Suitable solvent (e.g., ethanol or methanol)

  • Filtration apparatus

  • HPLC system for quantification

Procedure:

  • Extraction:

    • Place the powdered plant material and the selected solvent in a microwave-safe extraction vessel.

    • Set the microwave parameters, such as power, temperature, and time. Typical parameters for saponin extraction can range from 400-800 W for 2-10 minutes.

  • Sample Processing: After the extraction cycle is complete and the vessel has cooled, filter the mixture to separate the extract from the solid residue.

  • Quantification: Analyze the this compound content in the filtrate using HPLC.

Visualizing the Methodologies

To further clarify the procedural flow and the principles behind the primary extraction methods, the following diagrams are provided.

DES_UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing & Analysis P1 Weigh Dipsacus asper Powder E1 Mix Powder and DES (22 mL/g) P1->E1 P2 Prepare ChCl:EG (1:2) DES with 40% Water P2->E1 E2 Ultrasonication (280 W, 51°C, 43 min) E1->E2 A1 Centrifuge (3800 rpm, 15 min) E2->A1 A2 Filter Supernatant (0.45 µm) A1->A2 A3 HPLC Quantification A2->A3

Caption: Workflow for Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE).

Conventional_Extraction_Comparison cluster_uae Ultrasound-Assisted Extraction (UAE) cluster_pe Percolation Extraction (PE) cluster_mae Microwave-Assisted Extraction (MAE) Start Dried Dipsacus asper Powder U1 Mix with 50% Ethanol Start->U1 P1 Moisten & Pack in Percolator Start->P1 M1 Mix with Solvent in Vessel Start->M1 U2 Sonication U1->U2 U3 Centrifuge & Filter U2->U3 End This compound Extract for Analysis U3->End P2 Slowly Pass Solvent Through P1->P2 P3 Collect Percolate P2->P3 P3->End M2 Microwave Irradiation M1->M2 M3 Cool & Filter M2->M3 M3->End

Caption: Comparative workflow of conventional extraction methods.

Other Potential Extraction Methods

While not quantitatively compared in the primary reference study, other advanced extraction techniques are worth noting for their potential application in this compound extraction:

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the solvent. It is known for its high selectivity and the ability to produce solvent-free extracts. The efficiency of SFE is highly dependent on pressure and temperature, which control the solvating power of the supercritical fluid.

  • Enzyme-Assisted Extraction (EAE): EAE employs specific enzymes to break down the plant cell wall, facilitating the release of intracellular bioactive compounds. This technique can lead to higher extraction yields under milder conditions compared to some conventional methods. The choice of enzyme (e.g., cellulase, pectinase) is crucial for its effectiveness.

Conclusion

Based on the available experimental data, Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) demonstrates superior efficiency for the extraction of this compound from Dipsacus asper, offering a significantly higher yield compared to conventional UAE, PE, and ME. The use of a green solvent system in DES-UAE also presents an environmentally friendly advantage. While traditional methods like percolation and modern techniques such as microwave-assisted extraction remain viable options, their efficiency for this specific application appears to be lower. For researchers and professionals in drug development, the choice of extraction method will depend on a balance of desired yield, available equipment, scalability, and environmental considerations. Further research into optimizing SFE and EAE for this compound extraction could reveal even more efficient and sustainable methodologies.

References

Comparative Analysis of the Biological Activities of Dipsanoside B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Dipsanoside B and its naturally occurring analogues, which are primarily triterpenoid saponins isolated from plants of the Dipsacus genus. Due to a notable gap in the current scientific literature regarding the synthesis and evaluation of direct this compound analogues, this comparison focuses on the structure-activity relationships (SAR) of various Dipsacus saponins. The presented data is intended to guide future research and drug development efforts in this area.

Overview of Biological Activities

Triterpenoid saponins from Dipsacus species, including this compound, have demonstrated a wide range of biological activities. These include anti-inflammatory, cytotoxic, antibacterial, and osteoprotective effects. The variations in these activities are often attributed to the differences in the aglycone structure and the nature and arrangement of the sugar moieties attached to it.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various Dipsacus saponins, which can be considered natural analogues of this compound.

Table 1: Cytotoxic Activity of Dipsacus Saponins against Human Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
Hederagonic acidA549, H157, HepG2, MCF-7Potent Activity[1]
2',4'-O-diacetyl-3-O-α-l-arabinopyranosyl-23-hydroxyolea-12-en-28-oic acidA549, H157, HepG2, MCF-7Potent Activity[1]
Saponins with a feruloyloxy group at C-3A549, H157, HepG2, MCF-7Potent Activity[1]
Saponins with an arabinosyl moiety at C-3A549, H157, HepG2, MCF-7Potent Activity[1]

Note: "Potent Activity" is stated in the source, but specific IC50 values were not provided in the abstract.

Table 2: Antibacterial Activity of Dipsacus Saponins
CompoundBacteriaIC50 (µM)Reference
Hederagonic acidStaphylococcus aureus10.3[1]
2',4'-O-diacetyl-3-O-α-l-arabinopyranosyl-23-hydroxyolea-12-en-28-oic acidStaphylococcus aureus12.3[1]
Table 3: Osteoprotective Activity of Dipsacus Saponins
CompoundAssayConcentrationEffectReference
Compound 6 (unspecified structure)UMR106 cell proliferation4 µMSignificant stimulation[2]
Compound 7 (unspecified structure)UMR106 cell proliferation4 µMSignificant stimulation[2]
Compound 6 (unspecified structure)Alkaline phosphatase activity in UMR106 cells4 µMSignificant increase[2]
Compound 7 (unspecified structure)Alkaline phosphatase activity in UMR106 cells4 µMSignificant increase[2]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory and Chondroprotective Mechanism

Dipsacus saponins have been shown to exert anti-inflammatory effects in the context of osteoarthritis by inhibiting the apoptosis of chondrocytes.[3] This is achieved through the modulation of key apoptotic proteins. Specifically, these saponins up-regulate the expression of the anti-apoptotic protein Bcl-2 and down-regulate the expression of the pro-apoptotic proteins Bax, caspase-9, and caspase-3.[3]

G Dipsacus_Saponins Dipsacus Saponins Bcl2 Bcl-2 (Anti-apoptotic) Dipsacus_Saponins->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Dipsacus_Saponins->Bax Downregulates Caspase9 Caspase-9 Dipsacus_Saponins->Caspase9 Downregulates Caspase3 Caspase-3 Dipsacus_Saponins->Caspase3 Downregulates Bcl2->Bax Inhibits Bax->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Chondrocyte Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of Dipsacus saponins in inhibiting chondrocyte apoptosis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general representation of a standard MTT assay used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogues) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Activity Assay (Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Bacterial Culture Preparation: Inoculate the test bacterial strain in a suitable broth medium and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well containing the test compound. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This protocol describes a common in vitro assay to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production.

G cluster_0 Experimental Workflow A 1. Seed RAW 264.7 macrophages B 2. Pre-treat with Dipsacus Saponins A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5. Collect supernatant D->E F 6. Griess Assay for Nitrite E->F G 7. Measure Absorbance at 540 nm F->G

Caption: Workflow for the nitric oxide inhibition assay.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test saponins for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system.

  • Data Analysis: The amount of nitrite is determined by measuring the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion and Future Directions

The available data on naturally occurring Dipsacus saponins suggest that these compounds are a promising source for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The cytotoxic and antibacterial activities appear to be influenced by the nature of the substituents on the triterpenoid core. The anti-inflammatory and chondroprotective effects are linked to the modulation of apoptotic pathways.

A significant opportunity exists for further research into the synthesis of this compound analogues to systematically explore the structure-activity relationships. Future studies should focus on:

  • Synthesis of a library of this compound analogues with modifications at the sugar moieties and the aglycone.

  • Comprehensive biological evaluation of these analogues in a panel of assays to determine their cytotoxic, anti-inflammatory, antiviral, and antibacterial activities.

  • In-depth mechanistic studies to elucidate the molecular targets and signaling pathways affected by the most potent analogues.

Such a systematic approach will be crucial for unlocking the full therapeutic potential of this class of natural products.

References

A Comparative Analysis of Iridoid Glycosides from Dipsacus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Dipsacus, commonly known as teasel, has a long history of use in traditional medicine, particularly in Asia, for the treatment of bone and joint disorders, inflammation, and neurodegenerative diseases.[1][2] The therapeutic potential of these plants is largely attributed to their rich content of iridoid glycosides, a class of monoterpenoids known for a wide spectrum of biological activities.[1][3] This guide provides a comparative overview of the iridoid glycoside composition in different Dipsacus species, supported by quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.

Quantitative Comparison of Iridoid Glycosides

The concentration of iridoid glycosides can vary significantly between different Dipsacus species and even between different parts of the same plant. The following tables summarize the quantitative data from various studies, providing a comparative look at the iridoid glycoside content in Dipsacus fullonum and Dipsacus asper (Dipsaci Radix).

Table 1: Iridoid Glycoside Content in Dipsacus fullonum Leaves and Roots [4]

Iridoid GlycosidePlant PartContent (mg/g dry weight)
Loganic acidLeaves1.83
Roots0.76
LoganinLeaves0.98
Roots0.52
SwerosideLeaves0.65
Roots0.33
CantleyosideLeaves37.12
Roots1.21
Sylvestroside IIILeaves0.51
Roots0.12

Data obtained by UPLC-PDA-MS/MS analysis.

Table 2: Iridoid Glycoside Content in Dipsaci Radix (Dipsacus asper) [5]

Iridoid GlycosideSample Range (mg/g)Mean (mg/g)
Sweroside0.02 - 0.240.11
Loganin0.03 - 0.430.16
Dipsacus A0.01 - 0.120.05

Data from 17 samples of Dipsaci Radix analyzed by HPLC-ESI-MS.

Experimental Protocols

The accurate quantification of iridoid glycosides is crucial for the quality control and standardization of Dipsacus extracts. The following sections detail the methodologies commonly employed for the extraction, isolation, and quantification of these compounds.

Extraction and Isolation of Iridoid Glycosides

A general workflow for the extraction and isolation of iridoid glycosides from Dipsacus species is outlined below.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Dipsacus Roots/Leaves extraction Reflux with 70% Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under vacuum filtration->concentration crude_extract Crude Extract suspension Suspend in Water crude_extract->suspension partition Partition with Ethyl Acetate suspension->partition aqueous_layer Aqueous Layer partition->aqueous_layer column_chromatography Macroporous Resin Column Chromatography aqueous_layer->column_chromatography elution Elution with gradient of Ethanol-Water column_chromatography->elution fractions Collect Fractions elution->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Iridoid Glycosides hplc->pure_compounds

Figure 1. General workflow for the extraction and isolation of iridoid glycosides from Dipsacus.

Detailed Steps:

  • Plant Material Preparation: The plant material (e.g., roots or leaves) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is typically extracted with a polar solvent, such as 70% methanol, under reflux. This process is often repeated to ensure maximum extraction efficiency.[6]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.[6]

  • Purification: The crude extract is suspended in water and partitioned with a non-polar solvent like ethyl acetate to remove lipids and other non-polar compounds. The aqueous layer, containing the polar iridoid glycosides, is then subjected to column chromatography. Macroporous resin is a common stationary phase, and the iridoids are eluted using a gradient of ethanol in water.[6] Further purification of the collected fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual iridoid glycosides.

Quantitative Analysis by HPLC/UPLC-MS

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are powerful techniques for the simultaneous quantification of multiple iridoid glycosides in Dipsacus extracts.[5][7][8]

Chromatographic Conditions (General Example):

  • Column: A C18 reversed-phase column is typically used for the separation of these moderately polar compounds.[5]

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate to improve peak shape and ionization) and a polar organic solvent like acetonitrile or methanol is employed.[5][7]

  • Detection:

    • Diode Array Detector (DAD): Provides UV spectra for peak identification and quantification.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) is a common ionization source. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification or in full scan mode for the identification of unknown compounds.[5] Tandem mass spectrometry (MS/MS) can provide structural information for compound identification.[7]

Method Validation: A robust analytical method should be validated for linearity, precision, accuracy, and recovery to ensure reliable and reproducible results.[5][9]

Biological Activities and Signaling Pathways

Iridoid glycosides from Dipsacus and other medicinal plants have been reported to possess a range of pharmacological activities, including neuroprotective, anti-inflammatory, and osteoprotective effects.[1][10][11] The underlying mechanisms of action often involve the modulation of key cellular signaling pathways.

Neuroprotective Effects

Several iridoid glycosides have demonstrated the ability to protect neurons from damage and apoptosis.[11][12] One of the proposed mechanisms involves the inhibition of inflammatory pathways in the brain.

G cluster_neuroprotection Neuroprotective Signaling Pathway iridoid Iridoid Glycosides nfkb NF-κB iridoid->nfkb inhibition stat3 STAT3 iridoid->stat3 inhibition proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->proinflammatory activation stat3->proinflammatory activation neuroinflammation Neuroinflammation proinflammatory->neuroinflammation neuronal_damage Neuronal Damage neuroinflammation->neuronal_damage

Figure 2. Inhibition of NF-κB and STAT3 signaling pathways by iridoid glycosides.

Studies on cornel iridoid glycoside have shown that it can ameliorate neuroinflammation by inhibiting the expression of NF-κB and STAT3.[13][14] These transcription factors play a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-6, which contribute to neuronal damage in various neurological disorders.[13][14]

Anti-inflammatory Effects

The anti-inflammatory properties of iridoid glycosides are well-documented and are often attributed to their ability to suppress the production of inflammatory mediators.[3][10]

G cluster_inflammation Anti-inflammatory Signaling Pathway iridoid Iridoid Glycosides nfkb_pathway NF-κB Pathway iridoid->nfkb_pathway inhibition mapk_pathway MAPK Pathway iridoid->mapk_pathway inhibition inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nfkb_pathway inflammatory_stimuli->mapk_pathway proinflammatory_mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-1β) nfkb_pathway->proinflammatory_mediators mapk_pathway->proinflammatory_mediators inflammation Inflammation proinflammatory_mediators->inflammation

Figure 3. Modulation of NF-κB and MAPK signaling pathways by iridoid glycosides.

Iridoid glycosides can inhibit key inflammatory signaling pathways such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[15] This inhibition leads to a decrease in the expression of pro-inflammatory enzymes like COX-2 and iNOS, as well as a reduction in the production of inflammatory cytokines.[15]

Osteoprotective Effects

The traditional use of Dipsacus for bone healing is supported by modern research demonstrating the osteoprotective activities of its glycosides.[16][17]

G cluster_osteoprotection Osteoprotective Signaling Pathways iridoid Iridoid Glycosides osteoclast Osteoclast iridoid->osteoclast inhibition bmp2_wnt BMP2/Wnt Signaling iridoid->bmp2_wnt activation notch Notch Signaling iridoid->notch inhibition osteoblast Osteoblast osteoblast_diff Osteoblast Differentiation (Bone Formation) osteoblast->osteoblast_diff osteoclast_diff Osteoclast Differentiation (Bone Resorption) osteoclast->osteoclast_diff bmp2_wnt->osteoblast_diff notch->osteoblast_diff inhibition

Figure 4. Regulation of osteoblast and osteoclast differentiation by iridoid glycosides.

Studies on harpagoside, an iridoid glycoside, have shown that it can promote bone formation by upregulating the BMP2 and Wnt signaling pathways in osteoblasts.[16][18] Conversely, total glycosides from other medicinal plants have been found to promote osteogenic differentiation by inhibiting the Notch signaling pathway.[6] Iridoid glycosides may also inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[16][18]

Conclusion

Dipsacus species are a rich source of a diverse array of iridoid glycosides with significant therapeutic potential. The quantitative data presented here highlights the variability in the chemical profiles of different species and plant parts, underscoring the importance of standardized analytical methods for quality control. The detailed experimental protocols provide a foundation for researchers to accurately extract, isolate, and quantify these valuable compounds. Furthermore, the elucidation of the signaling pathways involved in their biological activities offers a roadmap for the development of novel drugs targeting inflammatory, neurodegenerative, and bone-related diseases. Further comparative studies across a wider range of Dipsacus species are warranted to fully explore the chemical diversity and therapeutic potential of this important medicinal plant genus.

References

Quantitative Analysis of Dipsanoside B in Dipsacus asper: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantitative analysis of Dipsanoside B, a key bioactive iridoid glycoside found in the plant genus Dipsacus. The primary focus is on its distribution in different plant parts, supported by experimental data from scientific literature. This document also outlines detailed methodologies for extraction and quantification, essential for researchers in natural product chemistry and drug discovery.

Data Summary: this compound Content in Dipsacus asper

The available scientific literature primarily focuses on the quantification of this compound in the roots of Dipsacus asper, commonly known as "Radix Dipsaci," a widely used material in traditional medicine. While comprehensive comparative studies across all plant organs are limited, the existing data provides a valuable baseline for the abundance of this compound in the roots.

Plant PartSpeciesThis compound Content (mg/g dry weight)Analytical MethodReference
Root (Radix) Dipsacus asper7.426Not specified in review[1]

Note: The value presented is the highest reported level from a review of various studies and may vary depending on factors such as geographic location, harvest time, and processing methods.[1] There is currently a lack of published quantitative data for the this compound content in the leaves, stems, and flowers of Dipsacus asper. However, studies on the related species Dipsacus fullonum have indicated that the leaves can be a richer source of other iridoid glycosides and phenolic compounds compared to the roots. This suggests that other parts of the Dipsacus asper plant may also contain significant, yet unquantified, levels of this compound.

Experimental Protocols

Accurate quantification of this compound from plant matrices requires robust extraction and analytical procedures. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common methods employed.

Sample Preparation and Extraction
  • Plant Material Collection and Preparation: Collect the desired plant parts (roots, leaves, stems, flowers). Wash the collected material thoroughly to remove soil and other debris. Dry the plant material at a controlled temperature (e.g., 40-60°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Solvent: A common extraction solvent is 70-95% ethanol or methanol.

    • Method: Weigh a precise amount of the powdered plant material (e.g., 1.0 g). Add a specific volume of the extraction solvent (e.g., 25 mL). Perform extraction using methods such as ultrasonication (e.g., for 30 minutes at room temperature) or reflux extraction (e.g., for 1-2 hours).

    • Filtration: After extraction, filter the mixture through a 0.45 µm membrane filter to remove particulate matter. The resulting filtrate is the crude extract.

Quantification by HPLC-UV
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection Wavelength: The detection wavelength for this compound should be determined based on its UV absorption maximum.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. Inject the prepared sample extract into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantification by UPLC-MS/MS
  • Chromatographic System: A UPLC system for high-resolution separation.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) for sensitive and selective detection.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, a gradient of water with formic acid and acetonitrile/methanol is used.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, optimized for this compound.

  • Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for high selectivity. A calibration curve is constructed using a reference standard. The concentration in the sample is determined from this curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Quantitative Analysis cluster_result Result plant_material Plant Material (Root, Stem, Leaf, Flower) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Ultrasonication) grinding->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_uplc HPLC-UV or UPLC-MS/MS filtration->hplc_uplc data_analysis Data Analysis & Quantification hplc_uplc->data_analysis dipsanoside_b_content This compound Content data_analysis->dipsanoside_b_content

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway

signaling_pathway cluster_inflammation Inflammatory Response cluster_bone Bone Metabolism DipsanosideB This compound NFkB NF-κB Pathway DipsanosideB->NFkB inhibits Osteoblasts Osteoblast Differentiation DipsanosideB->Osteoblasts promotes Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines promotes BoneFormation Bone Formation Osteoblasts->BoneFormation

Caption: Hypothetical signaling pathways influenced by this compound.

References

A Comparative Guide to the Quantification of Dipsanoside B: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of Dipsanoside B, a phenylethanoid glycoside with significant therapeutic potential. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, quality control of herbal preparations, and drug development. Here, we present a cross-validation of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the determination of this compound.

At a Glance: Method Performance

The following table summarizes the key quantitative performance parameters of a validated LC-MS/MS method and a representative validated HPLC-UV method for the quantification of this compound (also known as Tubuloside B).

ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 1.64 - 1640 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.990> 0.9994
Lower Limit of Quantification (LLOQ) 1.64 ng/mLNot explicitly stated, but LOD is 0.4-1.3 ng/mL
Intra-day Precision (RSD) < 9.23%< 8.64%
Inter-day Precision (RSD) < 9.23%< 8.64%
Accuracy 92.3% - 113.0%Not explicitly stated
Recovery Not explicitly statedNot explicitly stated

Experimental Workflows

The general workflow for the quantification of this compound using either LC-MS/MS or HPLC-UV involves several key steps from sample preparation to data analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., Protein Precipitation Chromatography HPLC Separation Extraction->Chromatography Detection MS/MS or UV Detection Chromatography->Detection Quantification Quantification Detection->Quantification Validation Validation Quantification->Validation

Caption: General workflow for this compound quantification.

Detailed Experimental Protocols

Below are the detailed methodologies for the LC-MS/MS and HPLC-UV methods cited in this guide.

LC-MS/MS Method for this compound Quantification[1]

This method was developed and validated for the quantification of Tubuloside B (this compound) in rat plasma.

  • Sample Preparation: Protein precipitation was used for sample preparation. Methanol was used as the precipitation solvent. Tubuloside A was utilized as the internal standard (IS).

  • Chromatographic Conditions:

    • Column: Capcell Pak C18 column (2.0 × 50 mm, 5 μm).

    • Mobile Phase: An isocratic elution with a mobile phase consisting of methanol and 10 mM ammonium acetate buffer (70:30, v/v).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ionization mode.

    • Detection Mode: Selected reaction monitoring (SRM).

    • Transitions:

      • This compound: m/z 665.1 → 160.9

      • Internal Standard (Tubuloside A): m/z 827.1 → 160.9

HPLC-UV Method for this compound Quantification[2]

This method was developed for the simultaneous determination of four phenylethanoid glycosides, including Tubuloside B (this compound), in rat plasma after oral administration of Cistanche salsa extract.

  • Sample Preparation: The publication describes the method for plasma samples, implying a protein precipitation or liquid-liquid extraction step would be necessary, though specific details for this compound were not provided in the abstract.

  • Chromatographic Conditions:

    • Column: Zorbax Extend-C18 column.

    • Mobile Phase: A microemulsion mobile phase consisting of 0.3% triethylamine in 20mM phosphoric acid at pH 6.0, 0.8% (v/v) ethyl acetate as the oil phase, 1.5% (v/v) Genapol X-080 as a surfactant, and 2.5% (v/v) n-propanol as a co-surfactant.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

  • UV Detection:

    • Detector: Photodiode-array detector (PDA).

    • Wavelength: 322 nm.

Cross-Validation Discussion

A direct cross-validation study comparing identical samples with both LC-MS/MS and HPLC-UV for this compound quantification was not found in the reviewed literature. However, a comparison of the validation parameters from separate studies provides valuable insights for researchers.

  • Sensitivity: The LC-MS/MS method demonstrates superior sensitivity with an LLOQ of 1.64 ng/mL.[1] While the LLOQ for the HPLC-UV method is not explicitly stated, its limit of detection (LOD) is in a similar range (0.4-1.3 ng/mL), suggesting the LLOQ would be slightly higher and thus less sensitive than the LC-MS/MS method.[2] For studies requiring the detection of very low concentrations of this compound, such as in pharmacokinetic studies with low dosage, LC-MS/MS is the preferred method.

  • Selectivity: LC-MS/MS offers higher selectivity due to the use of specific mass transitions for the analyte and internal standard. This minimizes the risk of interference from other compounds in the matrix. The HPLC-UV method relies on chromatographic separation and UV absorbance at a specific wavelength, which may be more susceptible to interference from co-eluting compounds with similar UV spectra.

  • Linearity and Precision: Both methods demonstrate excellent linearity over their respective concentration ranges, with correlation coefficients exceeding 0.99.[1][2] The precision of both methods, as indicated by the relative standard deviation (RSD), is well within the acceptable limits for bioanalytical method validation.[1][2]

  • Method Complexity and Cost: HPLC-UV systems are generally more common in laboratories, less expensive to acquire and maintain, and method development can be more straightforward. LC-MS/MS instrumentation is more complex, requires a higher level of expertise for operation and maintenance, and has a significantly higher initial cost.

Conclusion

Both LC-MS/MS and HPLC-UV are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study.

  • LC-MS/MS is the recommended method when high sensitivity and selectivity are paramount, particularly for the analysis of samples with complex matrices or when very low concentrations of the analyte are expected.

  • HPLC-UV provides a reliable and cost-effective alternative for routine analysis and quality control where the expected concentrations of this compound are within the linear range of the method and the sample matrix is relatively clean.

Researchers should carefully consider the trade-offs between sensitivity, selectivity, cost, and complexity when selecting the most appropriate method for their this compound quantification needs. The validation data presented in this guide can serve as a valuable resource in making this decision.

References

Dipsanoside B: A Comparative Analysis of its Bioactivity Against Known Saponins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Dipsanoside B, a naturally occurring saponin, against other well-characterized saponins such as Saikosaponin D and Asiaticoside. The information is intended for researchers, scientists, and professionals in drug development to evaluate its potential therapeutic applications. This document summarizes available quantitative data, details experimental protocols for key bioassays, and visualizes relevant signaling pathways.

Executive Summary

Saponins are a diverse group of glycosides known for a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and cytotoxic activities. This compound, found in plants of the Dipsacus genus, has been traditionally used in remedies for inflammatory conditions. This guide aims to contextualize the activity of this compound by comparing it with Saikosaponin D, a major component of Bupleurum root with potent anti-inflammatory and anticancer effects, and Asiaticoside, a key constituent of Centella asiatica recognized for its wound-healing and neuroprotective properties. While direct comparative studies on this compound are limited, this guide compiles available data to offer a scientifically grounded perspective on its potential.

Comparative Biological Activity

The following tables summarize the quantitative data on the anti-inflammatory, neuroprotective, and cytotoxic activities of this compound (represented by related saponins from Dipsacus species), Saikosaponin D, and Asiaticoside.

Table 1: Anti-inflammatory Activity
CompoundAssayCell LineIC50 ValueReference
HN Saponin F (from Dipsacus asper) Anticomplementary Activity (Classical Pathway)-3.7 x 10⁻⁵ M[1]
Saikosaponin D Nitric Oxide (NO) InhibitionRAW 264.7~5 µM[2]
Asiaticoside Nitric Oxide (NO) InhibitionRAW 264.7>50 µM[3][4]

Note: Data for this compound is represented by a related saponin from the same plant genus due to the limited availability of specific quantitative data.

Table 2: Neuroprotective and Cytotoxic Activities
CompoundActivityCell LineEffective Concentration / IC50Reference
Saikosaponin D Neuroprotection (against H₂O₂-induced apoptosis)PC12Pre-treatment with non-toxic levels showed significant protection[5]
Asiaticoside Neuroprotection (against OGD/R injury)PC1210-100 nmol[3]
Saponins from Dipsacus asper CytotoxicityL1210, HL-60, SK-OV-3IC50: 4.7 to 8.7 µg/mL[6]
Saikosaponin D CytotoxicityU937 and U266 cellsDose-dependent cytotoxicity[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow:

G Nitric Oxide Inhibition Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement c1 Seed RAW 264.7 cells in 96-well plate c2 Incubate for 24h (37°C, 5% CO₂) c1->c2 t1 Pre-treat with test compounds (various concentrations) for 1h c2->t1 t2 Stimulate with LPS (1 µg/mL) for 24h t1->t2 m1 Collect supernatant t2->m1 m2 Add Griess Reagent m1->m2 m3 Measure absorbance at 540 nm m2->m3 m4 Calculate % NO inhibition m3->m4

Figure 1: Workflow for the Nitric Oxide Inhibition Assay.

Detailed Steps:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded into a 96-well plate at a density of 5 x 10⁵ cells/well and incubated for 24 hours to allow for cell adherence.

  • Compound Treatment: The cells are pre-treated with varying concentrations of the test saponins (e.g., this compound, Saikosaponin D, Asiaticoside) for 1 hour.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response and nitric oxide production.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated wells to the untreated (LPS only) control wells. The IC50 value is then determined as the concentration of the compound that causes 50% inhibition of NO production.

Neuroprotection Assay in PC12 Cells

This assay assesses the ability of a compound to protect neuronal cells from damage induced by neurotoxic agents, such as hydrogen peroxide (H₂O₂) or oxygen-glucose deprivation/reperfusion (OGD/R).

Experimental Workflow:

G Neuroprotection Assay Workflow cluster_0 Cell Culture & Differentiation cluster_1 Treatment & Insult cluster_2 Viability Assessment c1 Seed PC12 cells c2 Differentiate with Nerve Growth Factor (NGF) c1->c2 t1 Pre-treat with test compounds c2->t1 t2 Induce neuronal injury (e.g., H₂O₂, OGD/R) t1->t2 v1 Perform MTT assay t2->v1 v2 Measure absorbance v1->v2 v3 Calculate % cell viability v2->v3

Figure 2: Workflow for the Neuroprotection Assay.

Detailed Steps:

  • Cell Culture and Differentiation: PC12 cells, a rat pheochromocytoma cell line, are cultured and then differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF) for several days.

  • Compound Pre-treatment: The differentiated PC12 cells are pre-treated with various concentrations of the test saponins for a specified period (e.g., 24 hours).

  • Induction of Neuronal Injury: Following pre-treatment, neuronal injury is induced. This can be achieved by exposing the cells to a neurotoxic agent like hydrogen peroxide (H₂O₂) or by subjecting them to oxygen-glucose deprivation followed by reperfusion (OGD/R) to mimic ischemic conditions.

  • Cell Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (typically around 570 nm).

  • Calculation: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

Signaling Pathway Modulation

The anti-inflammatory effects of many saponins are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

G NF-κB Signaling Pathway and Saponin Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates to Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->ProInflammatory_Genes Induces Saponins Saponins (this compound, Saikosaponin D, Asiaticoside) Saponins->IKK Inhibit

Figure 3: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of saponins.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins. Saponins like Saikosaponin D and Asiaticoside have been shown to exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IκB kinase (IKK) complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[8][9][10][11][12][13][14] While the precise mechanism for this compound is yet to be fully elucidated, its presence in traditionally used anti-inflammatory plants from the Dipsacus genus suggests a similar mode of action.[10][15][16]

Conclusion

This comparative guide highlights the potential of this compound as a bioactive saponin with likely anti-inflammatory and other pharmacological activities. While direct quantitative comparisons with well-studied saponins like Saikosaponin D and Asiaticoside are currently limited by the available data, the information on related saponins from the Dipsacus genus provides a strong rationale for further investigation. The provided experimental protocols and the overview of the NF-κB signaling pathway offer a framework for future research to precisely characterize the bioactivity of this compound and explore its therapeutic potential. Further studies are warranted to generate specific quantitative data for this compound to allow for a more direct and comprehensive comparison with other leading saponin drug candidates.

References

Structural comparison of Dipsanoside A and Dipsanoside B

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning eyes of researchers, scientists, and drug development professionals, a detailed structural comparison of Dipsanoside A and Dipsanoside B reveals the subtle yet significant differences between these two complex tetrairidoid glucosides. Isolated from Dipsacus asper, both compounds share a similar core structure but diverge in key functional groups, potentially influencing their physicochemical properties and biological activities.

Dipsanoside A and this compound are intricate natural products that have garnered interest within the scientific community. While initial classifications were varied, a key study published in Organic Letters in 2006 definitively characterized both as novel iridoid glucoside tetramers.[1] This guide provides a comprehensive comparison of their structures, available physicochemical data, and reported biological activities, supplemented with detailed experimental methodologies for their analysis.

At a Glance: A Comparative Overview

FeatureDipsanoside AThis compound
Chemical Class Tetrairidoid GlucosideTetrairidoid Glucoside
Molecular Formula C₆₆H₉₀O₃₇[2]C₅₃H₈₆O₂₂
Molecular Weight 1475.41 g/mol [2]1075.2 g/mol
Structural Core Iridoid TetramerIridoid Tetramer
Solubility Soluble in Ethanol (with warming)[3]Soluble in DMSO, Pyridine, Methanol, Ethanol[4]
Biological Activity No obvious cytotoxicity observed.[1]No obvious cytotoxicity observed.[1]

Delving into the Molecular Architecture

The fundamental distinction between Dipsanoside A and this compound lies in their molecular composition and the arrangement of their constituent parts. Both are complex oligomers built from iridoid and glucoside units.

Dipsanoside A is a larger molecule, as indicated by its molecular formula and weight. It is a tetrairidoid glucoside, meaning it is composed of four iridoid units and associated glucose molecules.[3] In contrast, while also an iridoid glucoside tetramer, this compound has a significantly different molecular formula and a lower molecular weight, suggesting a different arrangement or composition of its iridoid and glucoside components.

G cluster_A Dipsanoside A cluster_B This compound A_Core Tetrairidoid Core A_G1 Glucoside A_Core->A_G1 Glycosidic Bonds A_G2 Glucoside A_Core->A_G2 Glycosidic Bonds A_G3 Glucoside A_Core->A_G3 Glycosidic Bonds A_G4 Glucoside A_Core->A_G4 Glycosidic Bonds B_Core Tetrairidoid Core A_Mol MW: 1475.41 Formula: C66H90O37 A_Core->A_Mol B_G1 Glucoside B_Core->B_G1 Glycosidic Bonds B_G2 Glucoside B_Core->B_G2 Glycosidic Bonds B_G3 Glucoside B_Core->B_G3 Glycosidic Bonds B_G4 Glucoside B_Core->B_G4 Glycosidic Bonds B_Mol MW: 1075.2 Formula: C53H86O22 B_Core->B_Mol

A simplified representation of the general structures of Dipsanoside A and B.

Biological Activity: A Tale of Inactivity

A pivotal study that isolated and identified both Dipsanoside A and this compound also investigated their cytotoxic effects. The research, published in Organic Letters, concluded that neither compound exhibited obvious cytotoxic activity.[1] This lack of potent cytotoxicity is a significant finding, suggesting that these molecules may not be suitable candidates for direct anticancer therapies but could possess other, more subtle biological activities that warrant further investigation.

Experimental Protocols

The isolation and characterization of Dipsanoside A and this compound involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on standard methods for the analysis of iridoid glycosides.

Extraction and Isolation
  • Extraction: The dried and powdered plant material (e.g., roots of Dipsacus asper) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the n-butanol fraction.

  • Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This may include:

    • Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient elution of solvents (e.g., chloroform-methanol-water mixtures).

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water is often employed to obtain the pure compounds.

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure. The analysis of NMR spectra is crucial for determining the iridoid core structure and the positions of the glycosidic linkages.

  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): Used to determine the exact molecular weight and elemental composition of the compounds.

    • Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation patterns of the molecules, which can help to confirm the structure and the sequence of the sugar units.[2][5]

G cluster_protocol General Experimental Workflow cluster_analysis Structural Analysis start Plant Material (Dipsacus asper) extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography (Silica Gel, Sephadex) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compounds Pure Dipsanoside A & B hplc->pure_compounds nmr NMR Spectroscopy (1D & 2D) pure_compounds->nmr Elucidation ms Mass Spectrometry (HRESI-MS, MS/MS) pure_compounds->ms Confirmation

A generalized workflow for the isolation and analysis of Dipsanosides.

Conclusion

Dipsanoside A and this compound, as complex tetrairidoid glucosides, present an interesting case for natural product chemists and pharmacologists. While their structural similarities are evident, their differences in molecular formula and weight point to distinct three-dimensional structures. The current lack of significant reported biological activity, specifically cytotoxicity, suggests that future research could explore other potential therapeutic applications, such as anti-inflammatory or neuroprotective effects, which are common for other iridoid glycosides. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to further investigate these and similar natural products.

References

Safety Operating Guide

Personal protective equipment for handling Dipsanoside B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dipsanoside B

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure the safe execution of laboratory operations and to build a foundation of trust in chemical handling practices.

Personal Protective Equipment (PPE) for this compound

Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE based on safety data sheet recommendations.

Protection Type Specific Requirements Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary where splashing is a risk.To prevent eye irritation or damage from dust particles or splashes.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber) must be worn. Wear protective clothing, such as a lab coat or coveralls, to prevent skin contact.To avoid skin irritation and absorption. The choice of glove material should be based on permeation data.
Respiratory Protection In case of inadequate ventilation or when dust formation is likely, use a NIOSH-approved particulate respirator. If exposure limits are exceeded, a full-face respirator may be required.To prevent respiratory tract irritation from inhalation of dust.
Operational Plan for Handling this compound

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

1. Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Ensure that safety showers and eyewash stations are readily accessible.

2. Safe Handling Practices:

  • Avoid the formation of dust and aerosols during handling.

  • Use non-sparking tools to prevent ignition sources.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Store away from incompatible materials such as strong oxidizing agents.

4. First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.
Disposal Plan for this compound Waste

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Contaminated Materials (e.g., gloves, lab coats, glassware) Collect in a designated, labeled, and sealed container for hazardous waste. Dispose of according to institutional and regulatory guidelines.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The clean container can then be disposed of or recycled according to local regulations.

Experimental Protocol: Investigating the Effect of this compound on Macrophage Lipid Accumulation

This protocol details a key experiment to assess the bioactivity of this compound in a cellular model of atherosclerosis.

Objective: To determine the effect of this compound on lipid accumulation in RAW264.7 macrophages induced by oxidized low-density lipoprotein (ox-LDL).

Materials:

  • This compound

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oxidized low-density lipoprotein (ox-LDL)

  • Oil Red O staining solution

  • Phosphate Buffered Saline (PBS)

  • Formalin solution (10%)

  • Isopropyl alcohol (60%)

Procedure:

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the RAW264.7 cells into 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Induction of Foam Cell Formation:

    • The following day, replace the medium with fresh DMEM containing ox-LDL (50 µg/mL) to induce lipid accumulation and foam cell formation.

    • Simultaneously treat the cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) or a vehicle control (e.g., DMSO).

    • Incubate the cells for 24 hours.

  • Oil Red O Staining:

    • After the 24-hour incubation, wash the cells twice with ice-cold PBS.

    • Fix the cells with 10% formalin for 30 minutes at room temperature.

    • Wash the cells again with PBS.

    • Add 60% isopropyl alcohol to each well for 5 minutes.

    • Remove the isopropyl alcohol and add the Oil Red O working solution to each well, ensuring the cells are completely covered.

    • Incubate for 30 minutes at room temperature.

    • Wash the cells with distilled water until the water runs clear.

  • Quantification of Lipid Accumulation:

    • Visually assess the lipid droplet formation in each well using a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells by adding 100% isopropyl alcohol and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Compare the absorbance values of the this compound-treated groups to the ox-LDL-only control group to determine the effect on lipid accumulation.

    • Perform statistical analysis (e.g., t-test or ANOVA) to assess the significance of the observed differences.

Visualizing Workflows and Pathways

To further clarify the procedural and biological aspects of working with this compound, the following diagrams have been generated.

SafeHandlingAndDisposal Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure In Fume Hood Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Regulations DipsanosideB_Signaling_Pathway Proposed Signaling Pathway of this compound in Promoting Autophagy This compound This compound Autophagy Induction Autophagy Induction This compound->Autophagy Induction LC3-I to LC3-II Conversion LC3-I to LC3-II Conversion Autophagy Induction->LC3-I to LC3-II Conversion Autophagosome Formation Autophagosome Formation LC3-I to LC3-II Conversion->Autophagosome Formation Fusion with Lysosome Fusion with Lysosome Autophagosome Formation->Fusion with Lysosome Autolysosome Autolysosome Fusion with Lysosome->Autolysosome Degradation of Lipids Degradation of Lipids Autolysosome->Degradation of Lipids Inhibition of Macrophage Lipid Accumulation Inhibition of Macrophage Lipid Accumulation Degradation of Lipids->Inhibition of Macrophage Lipid Accumulation Attenuation of Atherosclerosis Attenuation of Atherosclerosis Inhibition of Macrophage Lipid Accumulation->Attenuation of Atherosclerosis

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.